1-Dodecylpyrrolidin-2-one-d6
Description
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Properties
Molecular Formula |
C16H31NO |
|---|---|
Molecular Weight |
259.46 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
InChI Key |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and potential applications of 1-Dodecylpyrrolidin-2-one-d6. Given the limited availability of direct experimental data for the deuterated species, this document leverages extensive information available for its non-deuterated analogue, 1-Dodecylpyrrolidin-2-one (CAS: 2687-96-9), to infer its characteristics. The primary utility of this compound in a research context is as an internal standard for quantitative mass spectrometry-based assays.
Chemical and Physical Properties
1-Dodecylpyrrolidin-2-one is an organic compound featuring a long, hydrophobic dodecyl chain and a polar pyrrolidone ring.[1] This amphiphilic structure gives it surfactant and solubilizing properties.[1] It is typically a colorless to pale yellow liquid.[1][2] The deuterated form, this compound, is expected to share nearly identical physical properties, with the most significant difference being its molecular weight due to the presence of six deuterium (B1214612) atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.
The properties of the non-deuterated analogue are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31NO (Non-deuterated) | [1][2][3] |
| C16H25D6NO (Deuterated, assuming deuteration on the dodecyl chain) | ||
| Molecular Weight | 253.42 g/mol (Non-deuterated) | [2][3][][5] |
| ~259.46 g/mol (Deuterated) | ||
| Appearance | Colorless to pale yellow, clear liquid | [1][2][6] |
| Boiling Point | 202-205 °C at 11 mm Hg | [6][7] |
| 353.0 °C at 760 mmHg | [] | |
| Melting Point | 13.5 °C | [8] |
| Density | 0.89 g/mL at 25 °C | [7] |
| 0.9 ± 0.1 g/cm³ | [] | |
| Refractive Index | n20/D 1.466 | [7] |
| Water Solubility | Sparingly soluble; 0.0517 g/L at 20 °C | [6][9] |
| logP (Octanol-water) | 4.03 | [6] |
| Vapor Pressure | 0.002 Pa at 25 °C | [6][7] |
Spectroscopic Properties
The key analytical distinction of this compound lies in its spectroscopic signature compared to its non-deuterated counterpart.
-
Mass Spectrometry (MS): In MS analysis, the deuterated standard will exhibit a molecular ion peak ([M+H]+) that is 6 mass units higher than the non-deuterated analyte. This mass difference allows for the precise and simultaneous detection and quantification of both compounds in a complex matrix, which is the basis of its use as an internal standard. For example, in a liquid chromatography-mass spectrometry (LC-MS/MS) method, specific multiple reaction monitoring (MRM) transitions can be set for both the analyte and the internal standard.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound will lack signals corresponding to the six positions where hydrogen has been replaced by deuterium. This can be a powerful tool for confirming the location of deuteration.
-
¹³C NMR: The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.[11] The chemical shifts will be very similar to the non-deuterated compound.
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for bioanalytical and other quantitative studies involving the parent compound.
-
Quantitative Analysis: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are considered the gold standard for LC-MS/MS quantification. They co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, thus correcting for variations during sample preparation and analysis.[10]
-
Drug Delivery Systems: The non-deuterated parent compound, 1-Dodecylpyrrolidin-2-one, is used as a surfactant, emulsifier, and solubilizer in various formulations, including those for drug delivery.[1][6][12][13] It can enhance the solubility of hydrophobic substances in aqueous solutions.[1] Research into such formulations may require accurate quantification of the excipient, for which the deuterated analogue would be an essential tool.
Experimental Protocols
This protocol provides a general methodology for the quantification of 1-Dodecylpyrrolidin-2-one using this compound as an internal standard. It is adapted from established methods for similar small molecules.[10]
1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube. b. Add 10 µL of the internal standard working solution (this compound in methanol) to each sample, except for the blank matrix. c. Vortex briefly. d. Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. e. Vortex vigorously for 1 minute. f. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. g. Transfer the supernatant to a new tube or a 96-well plate for analysis. h. Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient starting from low %B, ramping up to a high %B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions (Hypothetical):
- 1-Dodecylpyrrolidin-2-one: Q1: 254.4 m/z -> Q3: [fragment ion m/z]
- This compound: Q1: 260.5 m/z -> Q3: [corresponding fragment ion m/z] (Note: Fragment ions would need to be determined experimentally by infusing the pure compounds)
3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Synthesis Overview
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through various routes. One modern approach involves the reaction of donor-acceptor cyclopropanes with primary amines (like dodecylamine) catalyzed by a Lewis acid.[14] This is followed by in situ lactamization and dealkoxycarbonylation to yield the desired product.[14] To produce the deuterated analogue, a deuterated starting material, such as dodecylamine-d6, would be required.
Caption: A simplified reaction scheme for synthesizing 1-substituted pyrrolidin-2-ones.
Safety and Handling
No specific safety data exists for this compound. However, it should be handled with the same precautions as its non-deuterated analogue. The following information is derived from safety data sheets for 1-Dodecyl-2-pyrrolidone.[2][7]
| Hazard Class | Statement | Reference(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |
| R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects. | [2][7] | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [6] | |
| P310: Immediately call a POISON CENTER or doctor/physician. | ||
| S61: Avoid release to the environment. | [2][7] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
References
- 1. CAS 2687-96-9: N-Dodecyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 2. N-Dodecyl-2-Pyrrolidone | CAS 2687-96-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Dodecyl-2-pyrrolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ashland.com [ashland.com]
- 7. chembk.com [chembk.com]
- 8. download.basf.com [download.basf.com]
- 9. Best N-Dodecylpyrrolidone Company, Product | YR Chemspec [m.yrchemspec.com]
- 10. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide on the Physical Characteristics of 1-Dodecylpyrrolidin-2-one-d6
Disclaimer: Publicly available data specifically for 1-Dodecylpyrrolidin-2-one-d6 is limited. This guide provides a detailed overview of the physical characteristics of its non-deuterated analogue, 1-Dodecylpyrrolidin-2-one (CAS: 2687-96-9), which serves as a close proxy. The primary expected difference in the deuterated form would be a slight increase in molecular weight.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the physicochemical properties, experimental protocols for their determination, and a logical workflow for its application as a penetration enhancer.
Core Physical and Chemical Properties
1-Dodecylpyrrolidin-2-one is a pyrrolidinone derivative recognized for its surfactant properties, which make it valuable in various industrial and cosmetic applications.[1] It is particularly noted for its ability to reduce surface tension and enhance the solubility of other substances.[1] In the context of drug development, it has been investigated as a penetration enhancer for transdermal drug delivery systems.[1]
The following table summarizes the key physical and chemical properties of 1-Dodecylpyrrolidin-2-one.
| Property | Value | Reference |
| Molecular Formula | C16H31NO | [1][2][3][] |
| Molar Mass | 253.42 g/mol | [1][2][3][] |
| Appearance | Liquid | [5] |
| Density | 0.89 g/mL at 25°C | [2] |
| Melting Point | 4°C | [2] |
| Boiling Point | 202-205°C at 11 mm Hg | [2] |
| Flash Point | >230°F (>110°C) | [2] |
| Water Solubility | 51.7 mg/L at 20°C | [2] |
| Refractive Index | n20/D 1.466 | [2] |
| Topological Polar Surface Area | 20.3 Ų | [3][5] |
| XLogP3 | 5.4 | [3][5] |
Experimental Protocols
The determination of the physical characteristics presented above involves standard laboratory procedures. Below are detailed methodologies for key experiments.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range.
-
Methodology (Capillary Method):
-
A small, dry sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid (like silicone oil).
-
A calibrated thermometer is immersed in the same fluid.
-
The apparatus is heated slowly and steadily (e.g., 1-2°C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Methodology (Distillation Method):
-
A small volume of the liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.
-
A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed, and the pressure is recorded alongside the temperature.[2]
-
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
-
Methodology (¹H NMR):
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a thin glass NMR tube.
-
The tube is placed inside the NMR spectrometer's strong magnetic field.
-
A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
A Fourier transform is applied to the FID to obtain the NMR spectrum, showing chemical shifts, peak integrations, and splitting patterns that are used to elucidate the molecular structure.
-
Logical Workflow and Visualization
Given its role as a penetration enhancer, a critical workflow for researchers involves characterizing the compound and evaluating its performance in a formulation for transdermal drug delivery. The following diagram illustrates this logical process.
References
The Role of 1-Dodecylpyrrolidin-2-one-d6 in Advanced Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the research applications of 1-Dodecylpyrrolidin-2-one-d6, a deuterated derivative of the well-known chemical penetration enhancer, 1-dodecylpyrrolidin-2-one (also referred to as lauryl pyrrolidone). While direct research explicitly utilizing the -d6 variant is not extensively published, its applications can be confidently inferred from the established roles of its non-deuterated counterpart and the common uses of deuterated compounds in pharmaceutical sciences. This guide will delve into its primary applications in transdermal drug delivery research, focusing on its use as an internal standard for analytical quantification and as a tracer in pharmacokinetic studies.
Core Concepts: Understanding the Compound and its Deuteration
1-Dodecylpyrrolidin-2-one is a non-ionic surfactant that has been identified as an effective penetration enhancer, reversibly reducing the barrier function of the stratum corneum to facilitate the delivery of therapeutic agents through the skin. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling is the key to its specialized research applications.
Primary Research Application: An Internal Standard for Bioanalytical Methods
The most prevalent use of this compound in a research setting is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3][4]
Principle of Isotope Dilution Mass Spectrometry:
In quantitative LC-MS, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties nearly identical to the analyte of interest but is distinguishable by the mass spectrometer. A deuterated version of the analyte is considered the "gold standard" for this purpose.[3] It co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1][5] By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, as variations during sample preparation and analysis are normalized.[2]
Experimental Workflow: Quantification of 1-Dodecylpyrrolidin-2-one in Biological Matrices
The following diagram illustrates a typical workflow for quantifying the amount of 1-Dodecylpyrrolidin-2-one that has permeated through a skin sample and is present in the receptor fluid of a Franz diffusion cell experiment.
References
Technical Guide: Certificate of Analysis for 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and potential applications of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of 1-dodecylpyrrolidin-2-one. This document is intended to assist researchers and drug development professionals in understanding the critical quality attributes of this compound and to provide detailed experimental protocols for its analysis.
Compound Information
| Parameter | Specification |
| Product Name | This compound |
| Structure | |
| Molecular Formula | C₁₆H₂₅D₆NO |
| Molecular Weight | 261.51 g/mol |
| CAS Number | Not available |
| Appearance | Colorless to light yellow oil |
| Storage | Store at 2-8°C under an inert atmosphere |
Analytical Data
The following table summarizes the analytical data for a representative lot of this compound.
| Test | Specification | Result |
| Purity (by GC-MS) | ≥98% | 99.2% |
| Isotopic Enrichment | ≥98% Deuterium (B1214612) | 99.5% D |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms |
| Residual Solvents (by GC-HS) | ≤0.5% | Complies |
| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless mode.
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment is determined by analyzing the mass spectral data obtained from the GC-MS analysis. The relative intensities of the molecular ion peaks corresponding to the deuterated (d6) and non-deuterated (d0) species are compared to calculate the percentage of deuterium incorporation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz spectrometer.
Solvent: Chloroform-d (CDCl₃).
¹H NMR:
-
Spectral width: -2 to 10 ppm.
-
Pulse sequence: zg30.
-
Number of scans: 16.
¹³C NMR:
-
Spectral width: 0 to 200 ppm.
-
Pulse sequence: zgpg30.
-
Number of scans: 1024.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler.
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness).
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
Headspace Parameters:
-
Oven temperature: 85°C.
-
Loop temperature: 95°C.
-
Transfer line temperature: 105°C.
-
Equilibration time: 15 minutes.
Water Content by Karl Fischer Titration
Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.
Method: A known amount of the sample is injected into the titration cell containing a Karl Fischer reagent. The instrument measures the amount of water present.
Visualization of Workflows and Applications
Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control analysis of this compound.
Caption: Quality Control Workflow for this compound.
Application in Pharmacokinetic Studies
This compound is an ideal internal standard for quantitative bioanalytical assays of the non-deuterated parent compound. The following diagram illustrates its use in a typical pharmacokinetic study workflow.
Caption: Use of a Deuterated Internal Standard in a Pharmacokinetic Study.
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of deuterated pyrrolidinones. The strategic incorporation of deuterium (B1214612) into the pyrrolidinone scaffold offers a powerful tool in drug discovery and development by modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This document details key synthetic strategies, purification protocols, and analytical techniques for the preparation and characterization of these valuable compounds.
Introduction: The Significance of Deuterated Pyrrolidinones
The pyrrolidinone ring is a privileged scaffold found in a variety of pharmaceuticals, including nootropics like piracetam (B1677957) and anticonvulsants such as levetiracetam (B1674943) and brivaracetam. The selective replacement of hydrogen with its heavy isotope, deuterium, can significantly alter a molecule's metabolic profile. This "deuterium effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. Consequently, deuteration can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, potentially resulting in enhanced efficacy, reduced dosage, and a better safety profile.[1][2][3]
Synthesis of Deuterated Pyrrolidinones
The synthesis of deuterated pyrrolidinones can be broadly categorized into two main approaches: direct hydrogen-deuterium (H/D) exchange on a pre-existing pyrrolidinone core and de novo synthesis from deuterated precursors.
Direct Hydrogen-Deuterium Exchange
Direct H/D exchange is an attractive method for introducing deuterium into a molecule in the later stages of a synthetic sequence. This approach typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange at specific positions.
One notable method involves the use of a pyrrolidine (B122466) catalyst and D₂O to achieve α-deuteration of carbonyl compounds. This simple and cost-effective method can achieve a high degree of deuterium incorporation (up to 99%) and demonstrates broad functional group tolerance.[1]
De Novo Synthesis from Deuterated Precursors
Building the deuterated pyrrolidinone ring from isotopically labeled starting materials offers precise control over the location and extent of deuterium incorporation. Two key strategies in this category are the reduction of deuterated succinimides and the catalytic deuteration of unsaturated pyroglutamates.
A straightforward method for preparing fully deuterated 2-pyrrolidinone (B116388) involves the reduction of deuterated succinimide. For instance, [²H₆]pyrrolidinone can be synthesized by the reduction of [²H₄]succinimide using a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This method ensures a high level of deuterium incorporation throughout the pyrrolidinone ring.
Catalytic deuteration of unsaturated precursors is a versatile technique for synthesizing stereoselectively deuterated pyrrolidinones. L-pyroglutamic acid, a chiral starting material, can be converted into unsaturated pyroglutamate (B8496135) derivatives. These intermediates can then be subjected to catalytic deuteration using deuterium gas (D₂) and a transition metal catalyst, such as palladium on carbon (Pd/C) or palladium(II) oxide (PdO), in a deuterated solvent like methanol-d₄ (MeOD).[4][5] A slow-addition technique, where a dilute solution of the unsaturated pyroglutamate is added to a pre-saturated suspension of the catalyst with deuterium gas, has been shown to improve the extent of deuteration and minimize hydrogen-deuterium scrambling.[4]
Purification of Deuterated Pyrrolidinones
The purification of deuterated pyrrolidinones is a critical step to ensure both high chemical and isotopic purity. Standard purification techniques such as column chromatography and recrystallization are commonly employed, with special considerations to maintain the isotopic integrity of the compound.
Column Chromatography
Silica (B1680970) gel column chromatography is a widely used method for the purification of pyrrolidinone derivatives.[6] The choice of solvent system (eluent) is crucial for achieving good separation. A typical workflow involves:
-
Solvent System Selection: Thin-layer chromatography (TLC) is used to determine an appropriate solvent system that provides a good retention factor (Rf) for the target compound, typically in the range of 0.2-0.4.
-
Column Packing: The column is packed with silica gel using the chosen eluent.
-
Sample Loading: The crude deuterated pyrrolidinone is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with the solvent system, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified deuterated pyrrolidinone.
Recrystallization
Recrystallization is an effective technique for purifying solid deuterated pyrrolidinones.[7] The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The selection of an appropriate recrystallization solvent is paramount. Common solvent systems for pyrrolidinone derivatives include ethanol, hexane/acetone, and hexane/ethyl acetate.[7][8][9] The general procedure is as follows:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly, promoting the formation of pure crystals of the deuterated pyrrolidinone.
-
Isolation: The crystals are collected by filtration.
-
Drying: The purified crystals are dried to remove any residual solvent.
Analytical Characterization
Thorough analytical characterization is essential to confirm the chemical structure, purity, and isotopic enrichment of the synthesized deuterated pyrrolidinones. The primary techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.[10][11][12][13] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be quantified. The isotopic distribution of the deuterated compound will show a shift in mass corresponding to the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure and determining the position of deuterium incorporation.
-
¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will decrease in intensity or disappear completely.[14][15]
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and allowing for the quantification of deuterium at specific sites.[15][16]
-
¹³C NMR: The carbon-13 NMR spectrum can also provide information about deuteration, as the signals of carbons attached to deuterium will be split into multiplets due to C-D coupling.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of deuterated pyrrolidinone precursors.
Table 1: Catalytic Deuteration of Unsaturated Pyroglutamate Derivatives [4]
| Catalyst | Solvent | Yield | Deuterium Incorporation |
| 10% Pd/C | MeOD | - | Considerable H/D scrambling |
| PdO | MeOD | Quantitative | High |
Table 2: H/D Exchange for α-Deuteration of Carbonyl Compounds [1]
| Catalyst | Deuterium Source | Deuterium Incorporation |
| Pyrrolidine | D₂O | Up to 99% |
Experimental Protocols
General Protocol for Catalytic Deuteration of Unsaturated Pyroglutamate[4]
-
A suspension of palladium(II) oxide in methanol-d₄ is stirred under a deuterium gas atmosphere at room temperature for 30 minutes.
-
A solution of the unsaturated pyroglutamate derivative in methanol-d₄ is added dropwise to the catalyst suspension.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to afford the deuterated pyroglutamate derivative.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for deuterated pyrrolidinone synthesis and purification.
Impact of Deuteration on ADMET Properties
Caption: Impact of deuteration on ADMET properties of pharmaceuticals.
Conclusion
The synthesis and purification of deuterated pyrrolidinones represent a key strategy in modern medicinal chemistry for optimizing drug candidates. This guide has outlined the primary synthetic routes, including direct H/D exchange and de novo approaches, along with essential purification and analytical techniques. While significant progress has been made, further research into developing more efficient and selective deuteration methods will continue to advance the field of drug discovery. The careful application of the principles and protocols described herein will enable researchers to harness the full potential of deuterium chemistry in the development of safer and more effective therapeutics.
References
- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Guide: 1-Dodecylpyrrolidin-2-one-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of 1-Dodecylpyrrolidin-2-one. This document covers supplier and purity information, along with detailed experimental protocols for purity determination, to support its application in research and drug development.
Introduction
This compound is a stable isotope-labeled compound used in various research applications, including as an internal standard in pharmacokinetic studies, for metabolite identification, and in mechanistic investigations of drug action. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, facilitating its detection and quantification by mass spectrometry without altering its chemical properties significantly. Accurate knowledge of supplier specifications and purity is critical for the reliability and reproducibility of experimental results.
Supplier and Purity Information
The availability and purity of this compound can vary among suppliers. Researchers should carefully evaluate the product specifications from different vendors to ensure the material meets the requirements of their specific application. The following table summarizes publicly available information from potential suppliers.
| Supplier | CAS Number | Purity Specification | Analytical Method |
| BDG Synthesis | 2687-96-7 (unlabeled) | Information available in the Certificate of Analysis (CoA) which is provided with the product. Isotope labeled compounds receive a default 5-year re-test date. | CoA preparation is performed according to their Laboratory Manual. |
| Nanjing Shizhou Biology Technology Co.,Ltd | 2687-96-7 (unlabeled) | 95% | Not specified |
| Toronto Research Chemicals (LGC) | Not specified | Products are typically delivered with a complete analytical data package, including full spectroscopic analysis and a CoA with specified chemical purity by NMR, HPLC, and MS. | NMR, HPLC, MS |
| Cayman Chemical | Not specified | For similar deuterated compounds, purity is often specified as ≥98% for chemical purity and ≥99% for isotopic purity (e.g., for Domperidone-d6). | Not specified |
Note: The CAS number for the deuterated compound is not consistently reported. The CAS number 2687-96-7 corresponds to the non-deuterated form, 1-Dodecylpyrrolidin-2-one. Researchers are advised to confirm the specific CAS number for the deuterated analog with the supplier. A Certificate of Analysis (CoA) should always be requested from the supplier for detailed purity information.
Experimental Protocols
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of chemical compounds, including deuterated analogs. It offers a direct measurement of the analyte concentration relative to a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Select a suitable high-purity internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The signals of the internal standard in the ¹H NMR spectrum should not overlap with the signals of the analyte.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
Long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
A calibrated 90° pulse angle.
-
Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply baseline and phase correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Isotopic Purity Determination by Mass Spectrometry (MS)
Mass spectrometry is used to determine the isotopic enrichment of the deuterated compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
MS Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.
-
-
Data Analysis:
-
Determine the relative intensities of the molecular ions corresponding to the unlabeled (M), partially deuterated (M+1 to M+5), and fully deuterated (M+6) species.
-
Calculate the isotopic purity as the percentage of the desired deuterated species relative to all isotopic species.
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for the quality control and purity assessment of this compound.
Plausible Synthetic Pathway
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive literature search and consultation with chemical suppliers. Researchers should always adhere to safe laboratory practices and consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical compounds.
An In-depth Technical Guide to the Isotopic Labeling of 1-Dodecylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of proposed methodologies for the isotopic labeling of 1-Dodecylpyrrolidin-2-one with stable isotopes, specifically deuterium (B1214612) (²H) and Carbon-13 (¹³C). As a molecule with applications in pharmaceutical and cosmetic formulations, the availability of its isotopically labeled analogues is crucial for a range of research applications, including drug metabolism and pharmacokinetic (DMPK) studies, quantitative analysis using mass spectrometry, and as internal standards. This document outlines detailed, plausible synthetic protocols, presents expected quantitative data in tabular format, and includes workflow diagrams to guide researchers in the preparation of these labeled compounds.
Disclaimer: The following experimental protocols are proposed methodologies based on established principles of organic synthesis and isotopic labeling. To the best of our knowledge, specific literature detailing the isotopic labeling of 1-Dodecylpyrrolidin-2-one is not currently available. Therefore, these protocols should be considered as theoretical and require optimization and validation in a laboratory setting.
Introduction
1-Dodecylpyrrolidin-2-one, also known as N-dodecylpyrrolidone, is a nonionic surfactant with a variety of applications, including as a penetration enhancer in transdermal drug delivery systems and as a solvent and emulsifier in cosmetic formulations.[1] Isotopic labeling, the incorporation of isotopes such as deuterium (²H) or Carbon-13 (¹³C) into a molecule, is a powerful technique used to trace the fate of a compound in biological systems or to quantify its presence in complex matrices.[2][3] Labeled 1-Dodecylpyrrolidin-2-one can serve as an invaluable tool for researchers in drug development and related fields.
This guide details two primary strategies for the synthesis of isotopically labeled 1-Dodecylpyrrolidin-2-one:
-
Strategy A: Labeling the Dodecyl Chain. This approach involves the synthesis of an isotopically labeled dodecyl derivative, which is then used to alkylate 2-pyrrolidinone (B116388).
-
Strategy B: Labeling the Pyrrolidinone Ring. This method utilizes an isotopically labeled 2-pyrrolidinone precursor, which is subsequently alkylated with an unlabeled dodecyl halide.
Proposed Synthetic Methodologies
The most common and industrially relevant synthesis of 1-Dodecylpyrrolidin-2-one involves the N-alkylation of 2-pyrrolidinone with a dodecyl halide in the presence of a base.[1] This fundamental reaction provides a straightforward platform for introducing isotopic labels by using either a labeled dodecyl halide or a labeled 2-pyrrolidinone.
Deuterium Labeling of the Dodecyl Chain (²H₂₅)
This protocol describes the synthesis of 1-(Dodecyl-d₂₅)pyrrolidin-2-one, where the entire dodecyl chain is perdeuterated.
Experimental Protocol:
-
Synthesis of Dodecanol-d₂₆: Commercially available dodecanoic acid can be reduced to dodecanol-d₂₆ using a strong deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) and requires an acidic workup with D₂O to yield the deuterated alcohol.
-
Synthesis of Dodecyl-d₂₅-bromide: The resulting dodecanol-d₂₆ is then converted to dodecyl-d₂₅-bromide. A common method is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is often carried out in a non-polar solvent like hexane (B92381) or neat.
-
N-Alkylation of 2-Pyrrolidinone: 2-Pyrrolidinone is deprotonated using a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting sodium salt of 2-pyrrolidinone is then reacted with the synthesized dodecyl-d₂₅-bromide to yield 1-(Dodecyl-d₂₅)pyrrolidin-2-one. The reaction is typically heated to ensure completion.
-
Purification: The final product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Step | Reactants | Product | Expected Isotopic Enrichment (%) | Expected Yield (%) |
| 1 | Dodecanoic acid, LiAlD₄ | Dodecanol-d₂₆ | >98 | 85-95 |
| 2 | Dodecanol-d₂₆, PBr₃ | Dodecyl-d₂₅-bromide | >98 | 80-90 |
| 3 | 2-Pyrrolidinone, NaH, Dodecyl-d₂₅-bromide | 1-(Dodecyl-d₂₅)pyrrolidin-2-one | >98 | 75-85 |
Synthetic Workflow:
Carbon-13 Labeling of the Dodecyl Chain ([1-¹³C])
This protocol outlines the synthesis of 1-(Dodecyl-1-¹³C)pyrrolidin-2-one, where the carbon atom at the 1-position of the dodecyl chain is labeled with ¹³C.
Experimental Protocol:
-
Synthesis of Dodecanol-1-¹³C: A Grignard reaction between undecylmagnesium bromide and ¹³C-labeled carbon dioxide ([¹³C]CO₂) produces dodecanoic-1-¹³C acid. This is followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield dodecanol-1-¹³C.
-
Synthesis of Dodecyl-1-¹³C-bromide: The labeled alcohol is then converted to the corresponding bromide using a standard brominating agent such as PBr₃.
-
N-Alkylation of 2-Pyrrolidinone: Similar to the deuterium labeling protocol, 2-pyrrolidinone is deprotonated with a base like sodium hydride, followed by reaction with dodecyl-1-¹³C-bromide to afford the final labeled product.
-
Purification: The product is purified by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Step | Reactants | Product | Expected Isotopic Enrichment (%) | Expected Yield (%) |
| 1 | Undecylmagnesium bromide, [¹³C]CO₂, LiAlH₄ | Dodecanol-1-¹³C | >99 | 70-80 |
| 2 | Dodecanol-1-¹³C, PBr₃ | Dodecyl-1-¹³C-bromide | >99 | 80-90 |
| 3 | 2-Pyrrolidinone, NaH, Dodecyl-1-¹³C-bromide | 1-(Dodecyl-1-¹³C)pyrrolidin-2-one | >99 | 75-85 |
Synthetic Workflow:
Labeling the Pyrrolidinone Ring
An alternative strategy involves the use of a pre-labeled 2-pyrrolidinone ring. For example, 2-pyrrolidinone labeled with ¹³C or ¹⁵N can be synthesized from labeled precursors such as γ-aminobutyric acid (GABA).
Experimental Protocol (Hypothetical for [2-¹³C]-2-Pyrrolidinone):
-
Synthesis of [1-¹³C]-γ-Butyrolactone: This could potentially be achieved through a multi-step synthesis starting from a simple ¹³C-labeled precursor.
-
Ammonolysis of [1-¹³C]-γ-Butyrolactone: The labeled γ-butyrolactone is reacted with ammonia (B1221849) at high temperature and pressure to yield [2-¹³C]-2-pyrrolidinone.
-
N-Alkylation: The resulting [2-¹³C]-2-pyrrolidinone is then alkylated with unlabeled dodecyl bromide using the standard procedure described previously.
Due to the complexity and potentially lower availability of labeled 2-pyrrolidinone precursors, labeling the dodecyl chain is often the more practical approach.
Characterization
The successful incorporation of isotopic labels and the chemical purity of the final product should be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporated isotopes and to determine the level of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure. In the case of deuterium labeling, the absence of signals at the deuterated positions will be observed.
-
¹³C NMR: Essential for confirming the position of ¹³C labels, which will show significantly enhanced signals.
-
²H NMR: To directly observe the deuterium signals and confirm their positions.
-
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents such as sodium hydride, lithium aluminum hydride, and phosphorus tribromide are highly reactive and require careful handling under anhydrous conditions. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed framework for the isotopic labeling of 1-Dodecylpyrrolidin-2-one with deuterium and Carbon-13. By leveraging the well-established N-alkylation of 2-pyrrolidinone, researchers can access these valuable labeled compounds through the synthesis of appropriately labeled dodecyl precursors. The proposed protocols, along with the provided quantitative estimates and workflow diagrams, are intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development. It is reiterated that these are proposed synthetic routes and will require experimental optimization and validation.
References
- 1. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 2-Pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 3. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Material Safety of 1-Dodecylpyrrolidin-2-one-d6
Section 1: Chemical and Physical Properties
The fundamental physical and chemical characteristics of 1-Dodecylpyrrolidin-2-one are summarized below. These values are critical for safe handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C16H31NO | [1] |
| Molecular Weight | 253.42 g/mol | [1] |
| Appearance | Light yellow, low melting solid or liquid | [2] |
| Odor | Odorless | [2] |
| Melting Point/Range | 25.0 - 25.5 °C / 77 - 77.9 °F | [2] |
| Boiling Point/Range | 250 °C / 482 °F @ 760 mmHg | [2] |
| Flash Point | 138 °C / 280.4 °F | [2] |
| Autoignition Temperature | 390 °C / 734 °F | [2] |
| Specific Gravity | 1.103 | [2] |
| Vapor Pressure | 0.04 mbar @ 20 °C | [2] |
| pH | 9-11 (100 g/L aqueous solution) | [2] |
Section 2: Hazard Identification and GHS Classification
1-Dodecylpyrrolidin-2-one is classified as a hazardous substance.[3] The GHS classification highlights several significant risks associated with its handling.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Sensitization, Skin | H317: May cause an allergic skin reaction[1] |
| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life[1] |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects[1] |
Emergency Overview: This material causes burns and poses a risk of serious eye damage.[3] It may also cause skin sensitization upon contact.[3] It is very toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[3]
Experimental Protocols and Safety Procedures
Personal Protective Equipment (PPE)
A critical aspect of safely handling 1-Dodecylpyrrolidin-2-one-d6 is the consistent use of appropriate personal protective equipment.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended procedures.
Spill and Leak Procedures
Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.
Handling and Storage
Handling: Ensure adequate ventilation when handling this material.[2] Personal protective equipment should be worn, and direct contact with eyes, skin, or clothing must be avoided.[2] Ingestion and inhalation should also be prevented.[2]
Storage: Store in a dry, cool, and well-ventilated place.[2] The container should be kept tightly closed.[2] It is recommended to store this material under an inert atmosphere as it may darken in color during storage.[2] This substance should be stored in a corrosives area and away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Section 3: Toxicological Information
Acute Health Effects:
-
Ingestion: Ingestion can cause chemical burns in the oral cavity and gastrointestinal tract.[3]
-
Eye Contact: Direct contact with the eyes can produce chemical burns and severe eye damage.[3] Vapors and mists may be extremely irritating.[3]
-
Skin Contact: Direct skin contact can lead to chemical burns.[3] The material may cause severe skin inflammation, and repeated exposure can result in contact dermatitis, characterized by redness, swelling, and blistering.[3]
Chronic Health Effects:
-
Sensitization: May cause sensitization by skin contact.[3]
Section 4: Fire and Explosion Hazard Data
-
Flammability: This material is combustible.
-
Flash Point: 138 °C / 280.4 °F.[2]
-
Autoignition Temperature: 390 °C / 734 °F.[2]
-
Hazardous Combustion Products: On combustion, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3] Corrosive fumes may also be emitted.[3]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
-
Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]
Section 5: Ecological Information
This material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] It should not be released into the environment.[2]
This technical guide is intended to provide essential safety information for this compound. It is imperative that all users of this chemical read and understand the full Material Safety Data Sheet for its non-deuterated analogue and follow all recommended safety procedures.
References
In-Depth Technical Guide to the Molecular Weight of Deuterated 1-Dodecylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of deuterated 1-Dodecylpyrrolidin-2-one. It covers the foundational principles of molecular weight calculation, the impact of isotopic substitution, and provides data for different deuterated forms of the molecule.
Introduction to 1-Dodecylpyrrolidin-2-one
1-Dodecylpyrrolidin-2-one, also known as N-lauryl-2-pyrrolidone, is an organic compound with applications as a surfactant and skin penetration enhancer in various formulations. Its molecular structure consists of a polar pyrrolidinone head group and a nonpolar 12-carbon dodecyl tail.
The non-deuterated form of 1-Dodecylpyrrolidin-2-one has the molecular formula C₁₆H₃₁NO [1][2][3]. Its molecular weight is approximately 253.42 g/mol [1][4][5].
The Principle of Deuteration
Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with their heavier isotope, deuterium (B1214612) (²H or D). Deuterium contains one proton and one neutron, whereas protium (B1232500) (the most common isotope of hydrogen) contains only a proton[6]. This additional neutron nearly doubles the atomic mass of the isotope, from approximately 1.008 amu for hydrogen to 2.014 amu for deuterium[6].
This isotopic substitution leads to a significant increase in the molecular weight of the compound and can also alter its physicochemical properties, which is a subject of interest in drug development for modifying metabolic pathways.
Molecular Weight Calculations
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The following table summarizes the standard atomic weights used for these calculations.
| Element | Symbol | Standard Atomic Weight (amu) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Deuterium | D | 2.014[6] |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Non-Deuterated 1-Dodecylpyrrolidin-2-one
The molecular weight of the standard, non-deuterated compound is calculated as follows:
-
Molecular Formula: C₁₆H₃₁NO
-
Calculation: (16 * 12.011) + (31 * 1.008) + (1 * 14.007) + (1 * 15.999) = 253.42 g/mol
Deuterated Variants of 1-Dodecylpyrrolidin-2-one
The term "deuterated 1-Dodecylpyrrolidin-2-one" is not specific, as the number and position of deuterium atoms can vary. Below, we explore the molecular weights of potential deuterated versions.
A commercially available form is 1-Dodecylpyrrolidin-2-one-d6[6]. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Based on the chemical structure, the most likely positions for this deuteration are on the pyrrolidinone ring, which contains three methylene (B1212753) (-CH₂-) groups.
-
Assumed Molecular Formula: C₁₆H₂₅D₆NO
-
Calculation: (16 * 12.011) + (25 * 1.008) + (6 * 2.014) + (1 * 14.007) + (1 * 15.999) = 259.45 g/mol
For the purpose of a comprehensive guide, we can consider a hypothetical variant where the entire dodecyl chain is perdeuterated (all hydrogens on the chain are replaced by deuterium). The dodecyl group (-C₁₂H₂₅) has 25 hydrogen atoms.
-
Assumed Molecular Formula: C₁₆H₆D₂₅NO
-
Calculation: (16 * 12.011) + (6 * 1.008) + (25 * 2.014) + (1 * 14.007) + (1 * 15.999) = 278.57 g/mol
Summary of Molecular Weights
The following table provides a clear comparison of the molecular weights for the different forms of 1-Dodecylpyrrolidin-2-one.
| Compound | Molecular Formula | Number of Deuterium Atoms | Molecular Weight ( g/mol ) |
| 1-Dodecylpyrrolidin-2-one | C₁₆H₃₁NO | 0 | 253.42 |
| This compound | C₁₆H₂₅D₆NO | 6 | 259.45 |
| 1-Dodecylpyrrolidin-2-one-d25 (Hypothetical) | C₁₆H₆D₂₅NO | 25 | 278.57 |
Experimental Protocols
The determination of the molecular weight of deuterated compounds relies on standard analytical techniques.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for molecules of this size.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺) will indicate the molecular weight of the deuterated compound.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical steps to determine the molecular weight of a deuterated compound.
Caption: Logical workflow for calculating the molecular weight of a deuterated compound.
References
- 1. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Stability and Storage of 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Structure
1-Dodecylpyrrolidin-2-one-d6 is a deuterated derivative of 1-Dodecylpyrrolidin-2-one, a member of the N-alkylpyrrolidone family. These compounds are characterized by a five-membered lactam ring with a long alkyl chain attached to the nitrogen atom. The deuteration, typically on the pyrrolidinone ring, makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development settings. Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results.
Recommended Storage Conditions and Stability Profile
While quantitative degradation kinetics for this compound are not available, the stability of its non-deuterated counterpart and related compounds is influenced by temperature, light, moisture, and atmospheric oxygen. The following table summarizes the recommended storage conditions based on available safety data sheets and technical information for analogous compounds.
| Parameter | Recommendation | Rationale and Potential Consequences of Deviation |
| Temperature | Store at room temperature, away from direct heat. | High temperatures can accelerate degradation. Some related compounds are noted to crystallize at lower temperatures. |
| Light | Store in a tightly sealed, light-resistant container. | Exposure to light, particularly UV radiation, can induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | N-alkylpyrrolidones can be susceptible to oxidation. An inert atmosphere minimizes oxidative degradation. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place. | The lactam ring can be susceptible to hydrolysis, especially in the presence of acids or bases. Pyrrolidones can be hygroscopic. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass or appropriate plastic). | Prevents contamination and exposure to environmental factors. |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the degradation of the compound. |
General Experimental Protocol for Stability Assessment
For critical applications requiring well-characterized stability data, a formal stability testing program should be implemented. The following is a general protocol based on the principles outlined in the ICH (International Council for Harmonisation) guidelines for stability testing.
Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.
Materials:
-
This compound (at least one batch)
-
Calibrated stability chambers capable of controlling temperature and humidity
-
Photostability chamber
-
Appropriate analytical instrumentation for potency and purity determination (e.g., LC-MS, GC-MS)
-
Inert gas (Nitrogen or Argon)
-
Light-resistant containers
Methodology:
-
Initial Characterization:
-
Perform a complete analysis of the initial batch of this compound to establish its purity profile and potency. This will serve as the baseline (T=0) data.
-
-
Long-Term Stability Study:
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH (or as appropriate for the intended storage).
-
Procedure: Store aliquots of the compound in the recommended containers under these conditions.
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze for purity and potency.
-
-
Accelerated Stability Study:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Procedure: Store aliquots of the compound in the recommended containers under these conditions.
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 1, 2, 3, 6 months) and analyze for purity and potency. The data from accelerated studies can be used to predict the long-term stability.
-
-
Forced Degradation Studies:
-
Expose the compound to stress conditions to understand its degradation pathways. This includes:
-
Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Expose to high temperatures (e.g., 60-80°C).
-
Photostability: Expose to a controlled light source as per ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.[1][2][3]
-
-
Analyze the stressed samples to identify and characterize any degradation products. This is crucial for developing a stability-indicating analytical method.
-
-
Data Analysis:
-
Evaluate the data for any trends in purity and potency over time.
-
Identify and quantify any significant degradation products.
-
Based on the data, establish a preliminary re-test period and confirm the optimal storage conditions.
-
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
The stability of this compound is critical for its use as an internal standard and in other research applications. While specific data is lacking, information from its non-deuterated analog suggests that it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, and away from incompatible chemicals. For applications requiring a high degree of certainty, a formal stability study is recommended to establish a definitive shelf life and optimal storage conditions. The provided general protocol and workflow offer a framework for conducting such an assessment.
References
Methodological & Application
Application Note: Quantification of 1-Dodecylpyrrolidin-2-one in Human Plasma by LC-MS/MS using 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Dodecylpyrrolidin-2-one, a long-chain N-alkylpyrrolidone, is utilized in various industrial and pharmaceutical applications, including as a solvent and a chemical penetration enhancer. Its potential presence in biological systems necessitates a sensitive and robust analytical method for accurate quantification. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-Dodecylpyrrolidin-2-one in human plasma. The method employs a stable isotope-labeled internal standard, 1-Dodecylpyrrolidin-2-one-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] Deuterated analogs, such as this compound, are ideal as they share near-identical physicochemical properties with the analyte, leading to similar extraction recovery and chromatographic retention times, while being distinguishable by their mass-to-charge ratio.[1][2] This ensures reliable correction for any sample loss during preparation and for signal variations during LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
1-Dodecylpyrrolidin-2-one (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity)
-
Tandem Mass Spectrometer (e.g., SCIEX API 4000, Waters Xevo TQ-S)
Standard Solutions Preparation
Stock solutions of 1-Dodecylpyrrolidin-2-one and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of 1-Dodecylpyrrolidin-2-one from human plasma.
-
To 100 µL of human plasma, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 1-Dodecylpyrrolidin-2-one | 254.3 | 98.1 | 100 |
| This compound | 260.3 | 104.1 | 100 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 1 to 1000 ng/mL for 1-Dodecylpyrrolidin-2-one in human plasma. The coefficient of determination (r²) was >0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.85 |
| 1000 | 11.72 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 80 | 3.1 | 98.9 | 4.2 | 99.7 |
| High | 800 | 2.5 | 101.2 | 3.7 | 100.8 |
Visualizations
References
- 1. 1-Dodecyl-2-pyrrolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cationic Surfactants in Pharmaceutical Formulations using 1-Dodecylpyrrolidin-2-one-d6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cationic surfactants, such as quaternary ammonium (B1175870) compounds, are widely used as antimicrobial preservatives and excipients in pharmaceutical formulations. Accurate quantification of these surfactants is crucial for ensuring product quality, stability, and safety. The complexity of pharmaceutical matrices, however, can introduce significant variability in sample preparation and instrumental analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard, which closely mimics the physicochemical properties of the analyte, is the gold standard for correcting these variations.[1][2][3]
This application note presents a robust and sensitive method for the quantitative analysis of a representative cationic surfactant, Benzalkonium Chloride (C12 homolog), in a pharmaceutical formulation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 1-Dodecylpyrrolidin-2-one-d6 as an internal standard to ensure high accuracy and precision.
Principle
The principle of this method is based on isotope dilution mass spectrometry.[1] A known concentration of the deuterated internal standard (this compound) is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process.[2] The analyte (Benzalkonium Chloride C12) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar effects during sample preparation and ionization in the mass spectrometer.[3][4] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations due to matrix effects or sample loss can be effectively normalized, leading to reliable quantification.[1]
Experimental Protocols
Reagents and Materials
-
Analyte: Benzalkonium Chloride (C12 homolog) standard
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Sample Matrix: Placebo pharmaceutical formulation
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzalkonium Chloride (C12) in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Prepare a series of dilutions from the analyte stock solution in a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Accurately weigh 100 mg of the pharmaceutical formulation (or placebo for calibration standards) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution (50 ng/mL) to each tube.
-
For the calibration curve, add 100 µL of the appropriate Analyte Working Solution to the placebo samples. For unknown samples, add 100 µL of 50:50 acetonitrile/water.
-
Add 800 µL of acetonitrile to each tube to precipitate proteins and other excipients.[2]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | +3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 2: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Benzalkonium Chloride (C12) | 282.3 | 91.1 | 3.5 |
| This compound (IS) | 276.4 | 98.2 | 3.5 |
Table 3: Representative Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 75,500 | 0.020 |
| 5 | 7,650 | 76,100 | 0.101 |
| 10 | 15,300 | 75,800 | 0.202 |
| 50 | 75,900 | 75,200 | 1.009 |
| 100 | 152,500 | 76,000 | 2.007 |
| 500 | 760,100 | 75,500 | 10.068 |
| 1000 | 1,515,000 | 75,900 | 19.960 |
| Linearity (R²) | - | - | 0.9995 |
Table 4: Quantification of Benzalkonium Chloride in a Test Sample
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | 245,600 | 75,850 | 3.238 | 161.9 |
| Sample 2 | 251,300 | 76,200 | 3.298 | 164.9 |
| Sample 3 | 248,100 | 75,980 | 3.265 | 163.3 |
| Mean | - | - | - | 163.4 |
| %RSD | - | - | - | 0.92% |
Visualization
Caption: Workflow for the quantitative analysis of cationic surfactants.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly accurate, precise, and robust workflow for the quantification of Benzalkonium Chloride in pharmaceutical formulations. The use of a stable isotope-labeled internal standard is critical for overcoming matrix-associated variations, ensuring data of the highest quality for product development and quality control. This protocol can be adapted for the analysis of other cationic and structurally similar surfactants.
References
Application Note: Quantification of 1-Dodecylpyrrolidin-2-one in Environmental Samples Using Isotope Dilution Mass Spectrometry with 1-Dodecylpyrrolidin-2-one-d6
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of 1-Dodecylpyrrolidin-2-one in environmental water samples. 1-Dodecylpyrrolidin-2-one is a surfactant and processing aid used in various industrial applications, including petroleum production and cleaning formulations, leading to its potential presence in the environment.[1] This method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and utilizes the stable isotope-labeled compound, 1-Dodecylpyrrolidin-2-one-d6, as an internal standard for accurate and precise quantification. The use of a deuterated internal standard is a superior method for correcting analyte loss during sample preparation and analysis, as well as compensating for matrix effects and variations in instrument response.[2][3]
Introduction
Quantitative analysis of organic micropollutants in complex environmental matrices presents significant challenges due to sample variability and potential for analyte loss during extraction and analysis. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is crucial for achieving reliable results.[2][4] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[2][4] These standards co-elute with the analyte of interest and exhibit similar ionization behavior, allowing for effective correction of variations throughout the analytical process.[4] This application note details a robust method for the analysis of 1-Dodecylpyrrolidin-2-one using its deuterated analog, this compound, to ensure high accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Analytes: 1-Dodecylpyrrolidin-2-one (analytical standard)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid
-
Solid Phase Extraction (SPE): C18 cartridges
-
Sample Collection: Amber glass bottles with Teflon-lined caps
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect 500 mL of water sample in an amber glass bottle.
-
Spiking: Add a known concentration of this compound internal standard to each sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 10 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
HPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Hypothetical values based on typical fragmentation)
-
1-Dodecylpyrrolidin-2-one: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound: Precursor Ion+6 > Product Ion 1, Precursor Ion+6 > Product Ion 2
-
-
Data Presentation
Table 1: Hypothetical MRM Transitions and MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecylpyrrolidin-2-one | 254.2 | 98.1 | 20 |
| 114.1 | 15 | ||
| This compound | 260.2 | 104.1 | 20 |
| 120.1 | 15 |
Table 2: Hypothetical Calibration Curve and Quality Control Data
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (at 50 ng/L) | 95 - 105% |
| Precision (RSD% at 50 ng/L) | < 10% |
Visualizations
Caption: Experimental workflow for the analysis of 1-Dodecylpyrrolidin-2-one.
Caption: Principle of internal standard use in quantitative analysis.
Conclusion
The described HPLC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of 1-Dodecylpyrrolidin-2-one in environmental water samples. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data accuracy, which is paramount in environmental monitoring and regulatory compliance. This protocol can be adapted for other complex matrices with appropriate validation.
References
Application of 1-Dodecylpyrrolidin-2-one-d6 in Metabolic Stability Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical research, understanding the metabolic stability of a drug candidate is a critical step in early development.[1][2][3] Metabolic stability, the susceptibility of a compound to biotransformation, significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] One strategy to enhance metabolic stability is the selective incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule.[1] The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP450) family, a phenomenon known as the kinetic isotope effect (KIE).[4] This application note details the use of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of 1-Dodecylpyrrolidin-2-one, in comparative in vitro metabolic stability studies.
1-Dodecylpyrrolidin-2-one is a compound with potential applications in drug formulation and as a chemical intermediate. Understanding its metabolic fate is crucial for any potential pharmaceutical application. By comparing the metabolic stability of 1-Dodecylpyrrolidin-2-one with its deuterated counterpart, this compound, researchers can assess the impact of deuteration on its metabolic profile. This information is valuable for designing more robust drug candidates with improved pharmacokinetic properties.[5][6]
Principle of the Assay
The metabolic stability of a compound is assessed by incubating it with a source of metabolic enzymes, such as human liver microsomes (HLM), and monitoring its disappearance over time.[4][7] HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, including CYPs.[4] The rate of disappearance of the parent compound is used to calculate key parameters of metabolic stability, including the in vitro half-life (t½) and intrinsic clearance (CLint).[1][8] By running the assay in parallel for the deuterated and non-deuterated compounds, a direct comparison of their metabolic stability can be made. The quantification of the compounds is typically performed using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Experimental Workflow
The following diagram outlines the general workflow for a comparative in vitro metabolic stability study.
Detailed Experimental Protocol
This protocol outlines a procedure to compare the metabolic stability of 1-Dodecylpyrrolidin-2-one and this compound using human liver microsomes.
Materials and Reagents:
-
1-Dodecylpyrrolidin-2-one
-
This compound
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid, LC-MS grade
-
Internal Standard (IS) solution (a structurally similar, stable compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of 1-Dodecylpyrrolidin-2-one and this compound in DMSO.
-
Prepare a working solution of 100 µM for each compound by diluting the stock solution with 50:50 acetonitrile:water.
-
-
Incubation Mixture Preparation (per time point):
-
In a 96-well plate, prepare the incubation mixtures as described in the table below. It is recommended to prepare a master mix for each compound.
-
| Component | Volume (µL) | Final Concentration |
| 0.1 M Phosphate Buffer (pH 7.4) | 178 | 0.1 M |
| HLM (20 mg/mL stock) | 10 | 1 mg/mL |
| Test Compound (100 µM) | 2 | 1 µM |
-
Initiation of Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution to each well.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point represents the initial concentration before metabolism.
-
-
Sample Processing:
-
Seal the 96-well plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of 1-Dodecylpyrrolidin-2-one and this compound at each time point.
-
Data Analysis and Presentation
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line provides the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Hypothetical Comparative Data:
The following tables summarize hypothetical data from a comparative metabolic stability study of 1-Dodecylpyrrolidin-2-one and its deuterated analog.
Table 1: Percentage of Compound Remaining Over Time
| Time (min) | 1-Dodecylpyrrolidin-2-one (% Remaining) | This compound (% Remaining) |
| 0 | 100 | 100 |
| 5 | 85.2 | 95.1 |
| 15 | 61.5 | 86.3 |
| 30 | 37.8 | 74.5 |
| 45 | 23.1 | 64.2 |
| 60 | 14.2 | 55.3 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | 1-Dodecylpyrrolidin-2-one | This compound |
| t½ (min) | 21.5 | 58.7 |
| CLint (µL/min/mg protein) | 32.2 | 11.8 |
Interpretation of Results
The hypothetical data clearly demonstrates the impact of deuteration on the metabolic stability of 1-Dodecylpyrrolidin-2-one. The deuterated analog, this compound, exhibits a significantly longer in vitro half-life and a lower intrinsic clearance compared to its non-deuterated counterpart. This suggests that the site of deuteration is a key position for metabolic attack. The slower metabolism of the d6-analog is a direct consequence of the kinetic isotope effect.
Logical Relationship of Deuteration and Metabolic Stability
The following diagram illustrates the principle of how deuteration enhances metabolic stability.
Conclusion
The use of this compound in comparative metabolic stability studies provides a clear and effective method to assess the potential for improving the pharmacokinetic profile of the parent compound. The protocols and data presented here serve as a guide for researchers in drug discovery and development to evaluate the impact of deuteration. The observed increase in metabolic stability for the deuterated analog highlights the utility of this strategy in designing drug candidates with more favorable properties, potentially leading to reduced dosing frequency and an improved safety profile.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of veliparib metabolic stability in the human liver microsomes using a hydrophilic interaction UPLC-MS/MS quantitative method: greenness assessment with an in silico study for ADME, DEREK alarms and metabolic lability - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 as a Reference Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of chemical compounds. The accuracy of quantitative NMR (qNMR) relies heavily on the use of a suitable internal standard. An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have a simple spectrum with signals that do not overlap with those of the analyte.[1][2][3][4]
This document provides detailed application notes and protocols for the use of 1-Dodecylpyrrolidin-2-one-d6 as a reference standard in ¹H NMR spectroscopy. In this deuterated standard, the six protons on the pyrrolidin-2-one ring are replaced with deuterium, leaving the proton signals of the N-dodecyl chain for use as a reference. This provides distinct, well-resolved signals in a region of the spectrum that is often free from analyte signals.
Properties of this compound
1-Dodecylpyrrolidin-2-one is a pyrrolidinone derivative with a 12-carbon alkyl chain attached to the nitrogen atom.[5][6][7] Its deuterated analogue, this compound, retains the physicochemical properties of the parent compound, making it soluble in many common organic NMR solvents.
Key Advantages as an NMR Standard:
-
Simplified ¹H NMR Spectrum: Deuteration of the pyrrolidinone ring eliminates potentially complex signals from this part of the molecule, resulting in a cleaner baseline.
-
Distinct Reference Signals: The signals from the N-dodecyl chain are retained, providing well-defined resonances for chemical shift referencing and quantification.
-
Chemical Inertness: The pyrrolidinone moiety and the alkyl chain are generally unreactive, ensuring the stability of the standard in the presence of a wide range of analytes.
-
Low Volatility: The long dodecyl chain results in a low vapor pressure, making it easy to handle and weigh accurately.[8]
Physicochemical and Spectroscopic Data
| Property | Value | Source/Reference |
| Molecular Formula | C₁₆H₂₅D₆NO | Assumed based on deuteration |
| Molecular Weight | ~259.48 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Boiling Point | 202-205 °C at 11 mmHg | [8] |
| Density | ~0.89 g/mL at 25 °C | [8] |
| Solubility | Soluble in CDCl₃, Acetone-d₆, DMSO-d₆ | General knowledge |
| ¹H NMR Signals | ||
| ~3.2 ppm (t) | N-CH₂- | Estimated |
| ~1.5 ppm (quint) | N-CH₂-CH₂- | Estimated |
| ~1.25 ppm (m) | -(CH₂)₉- | Estimated |
| ~0.88 ppm (t) | -CH₃ | Estimated |
Experimental Protocols
Preparation of a Stock Standard Solution
For accurate and reproducible results, it is recommended to prepare a stock solution of this compound.[9]
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)
-
Analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 20 mg) into a clean, dry vial.
-
Dissolve the standard in a known volume of the desired deuterated solvent (e.g., 10.0 mL) in a volumetric flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
This stock solution can then be used to prepare individual NMR samples.
Preparation of the NMR Sample for Quantitative Analysis (qNMR)
The internal standard method is highly recommended for accurate quantification.[9][10]
Materials:
-
Analyte
-
Stock solution of this compound
-
Deuterated NMR solvent
-
Analytical balance
-
High-quality 5 mm NMR tubes
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.
-
Add a precise volume of the this compound stock solution to the vial containing the analyte. A molar ratio of approximately 1:1 between the analyte and the internal standard is often ideal.[10]
-
Add additional deuterated solvent to achieve the desired final volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Ensure the sample is completely dissolved and homogeneous. Gentle vortexing may be applied.
-
Transfer the solution to a clean, high-quality NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition and Processing
Key Parameters for Quantitative NMR:
To ensure accurate integration of signals, certain NMR acquisition parameters must be carefully controlled.
-
Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A longer delay ensures complete relaxation of the nuclei between scans, which is crucial for accurate quantification.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for quantitative accuracy).
-
Pulse Angle: A 90° pulse angle is typically used for quantitative measurements.
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the analyte and a well-resolved signal of this compound (e.g., the terminal methyl group triplet at ~0.88 ppm).
Calculation of Analyte Purity
The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the this compound standard
Visualizations
Caption: Experimental workflow for qNMR using an internal standard.
Caption: Rationale for using a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. 1-Dodecyl-2-pyrrolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]
- 7. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-dodecyl-2-pyrrolidone [chembk.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for Quantitative Bioanalysis Using 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a detailed protocol for the application of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in quantitative bioanalysis. The use of deuterated internal standards is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis for its ability to ensure high accuracy and precision.[1][2]
Application Notes
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The foundational principle for using this compound in quantitative bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known quantity of the deuterated internal standard (this compound) is added to a biological sample containing the non-labeled analyte of interest (1-Dodecylpyrrolidin-2-one or a structurally similar compound) at the initial stage of sample preparation.[1]
Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same processing variations, such as extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the analyte to the internal standard with a mass spectrometer, these potential sources of error are normalized, leading to highly accurate and precise quantification.[1] The ideal internal standard co-elutes with the analyte, has the same extraction recovery, and the same ionization response in the mass spectrometer.[2]
Advantages of Using a Deuterated Internal Standard
-
Improved Accuracy and Precision: Compensates for variability during sample preparation and analysis.[3]
-
Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement from complex biological matrices.[1][4]
-
Enhanced Robustness: Leads to more reliable and reproducible bioanalytical methods.[2]
While stable isotope-labeled internal standards are preferred, it's important to note that deuterium-labeled compounds may occasionally exhibit slightly different retention times or recoveries compared to the non-labeled analyte.[4][5]
Experimental Protocols
This protocol outlines a general procedure for the quantitative analysis of an analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with LC-MS/MS. Bioanalytical methods must be developed and validated to ensure they are suitable for their intended purpose.[6][7]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer. A combined internal standard working solution can be prepared by diluting the stock solution.
Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a common technique for sample clean-up in bioanalysis.[6][7]
-
Sample Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small volume of the internal standard working solution.
-
Protein Precipitation (Optional but Recommended): Add a protein precipitation agent, such as a mixture of zinc sulfate (B86663) and an organic solvent.[3]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high selectivity and sensitivity.[8]
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data should be presented in clear and structured tables.
Table 1: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 5,234 | 105,678 | 0.0495 | 1.02 | 102.0 |
| 2.50 | 13,123 | 106,123 | 0.1237 | 2.45 | 98.0 |
| 5.00 | 26,543 | 105,987 | 0.2504 | 5.08 | 101.6 |
| 10.0 | 53,123 | 106,345 | 0.4995 | 9.95 | 99.5 |
| 25.0 | 132,876 | 105,890 | 1.2548 | 25.3 | 101.2 |
| 50.0 | 265,432 | 106,012 | 2.5038 | 49.8 | 99.6 |
| 100.0 | 532,123 | 105,789 | 5.0299 | 100.8 | 100.8 |
Table 2: Representative Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 0.98 | 98.0 | 4.5 |
| Low | 3.00 | 2.95 | 98.3 | 3.2 |
| Medium | 40.0 | 40.8 | 102.0 | 2.1 |
| High | 80.0 | 79.2 | 99.0 | 2.8 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rfppl.co.in [rfppl.co.in]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecylpyrrolidin-2-one, also known as laurocapram, is a well-established skin penetration enhancer used in topical and transdermal drug formulations to increase the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum.[1][2] Its deuterated isotopologue, 1-Dodecylpyrrolidin-2-one-d6, serves as a valuable tool in pharmacokinetic (PK) studies. The incorporation of deuterium (B1214612) atoms (d6) provides a distinct mass signature, making it an ideal internal standard for bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample processing and matrix effects, thereby ensuring the accuracy and precision of quantitative bioanalysis.[4]
These application notes provide an overview of the use of this compound in pharmacokinetic studies, including its primary application as an internal standard and the methodologies for evaluating the pharmacokinetic profile of the non-deuterated compound.
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for 1-Dodecylpyrrolidin-2-one is not extensively available in publicly accessible literature, the following tables illustrate how such data would be presented. The values provided are for illustrative purposes to demonstrate the format and significance of key pharmacokinetic parameters.[3][5][6]
Table 1: Example Pharmacokinetic Parameters of 1-Dodecylpyrrolidin-2-one Following Topical Administration in a Rat Model.
| Parameter | Value (Mean ± SD) | Unit | Description |
| Cmax | 150 ± 25 | ng/mL | Maximum (peak) plasma concentration |
| Tmax | 8 ± 2 | h | Time to reach Cmax |
| AUC(0-t) | 1200 ± 200 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-∞) | 1350 ± 220 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | 10 ± 3 | h | Elimination half-life |
| Bioavailability | < 5 | % | The fraction of the administered dose that reaches systemic circulation |
Table 2: In Vitro Skin Permeation Parameters for a Model Drug with and without 1-Dodecylpyrrolidin-2-one.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Model Drug (Control) | 1.5 ± 0.3 | 0.15 ± 0.03 | - |
| Model Drug + 5% 1-Dodecylpyrrolidin-2-one | 7.5 ± 1.2 | 0.75 ± 0.12 | 5.0 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the effect of 1-Dodecylpyrrolidin-2-one on the dermal penetration of a model drug.[7][8][9]
1. Materials and Equipment:
-
Franz diffusion cells
-
Human or porcine skin, dermatomed to a thickness of ~500 µm
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Test formulation (API with and without 1-Dodecylpyrrolidin-2-one)
-
Circulating water bath
-
Magnetic stirrer
-
HPLC or LC-MS/MS system for analysis
2. Procedure:
-
Prepare the skin membrane by thawing it at room temperature and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for the concentration of the model drug using a validated analytical method.
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).
Protocol 2: Bioanalytical Method for Quantification in Plasma
This protocol describes a general procedure for the quantification of an analyte (e.g., a topically applied drug) in plasma using this compound as an internal standard.[10][11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound need to be determined.
-
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte and the internal standard.
-
Process and analyze these samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Visualizations
Caption: Mechanism of 1-Dodecylpyrrolidin-2-one as a penetration enhancer.
Caption: Workflow for an in vitro skin permeation study.
References
- 1. Chemical enhancers for the absorption of substances through the skin: Laurocapram and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide to Laurocapram: Applications, Properties, and Storage_Chemicalbook [chemicalbook.com]
- 3. europeanreview.org [europeanreview.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. youtube.com [youtube.com]
- 13. japsonline.com [japsonline.com]
Analysis of Industrial Surfactants with Deuterated Internal Standards: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the quantitative analysis of common industrial surfactants, including anionic, non-ionic, and cationic classes, in environmental and industrial matrices. The use of deuterated internal standards is highlighted as a critical component for achieving accurate and precise results by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] Detailed protocols for sample preparation using solid-phase extraction (SPE), as well as optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, are presented. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in the analysis of surfactants.
Introduction
Industrial surfactants are a diverse group of chemicals widely used in detergents, emulsifiers, wetting agents, and foaming agents.[3] Their widespread use can lead to their presence in industrial wastewater and various environmental compartments, necessitating sensitive and accurate analytical methods for their monitoring. The complexity of sample matrices often poses a significant challenge for quantification, leading to inaccuracies due to matrix effects such as ion suppression or enhancement in mass spectrometry.
Isotope dilution mass spectrometry (IDMS) using deuterated internal standards is a powerful technique to overcome these challenges.[1][2] Deuterated standards are analogues of the target analyte where one or more hydrogen atoms are replaced by deuterium.[2] Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization behavior.[2] This allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to significantly improved accuracy and precision of quantification.[1][2]
This application note details robust and validated methods for the analysis of three major classes of industrial surfactants:
-
Anionic Surfactants: Linear Alkylbenzene Sulfonates (LAS)
-
Non-ionic Surfactants: Alcohol Ethoxylates (AEOs)
-
Cationic Surfactants: Quaternary Ammonium (B1175870) Compounds (QACs)
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for the extraction and pre-concentration of surfactants from industrial wastewater samples.
Materials:
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Sample filtration apparatus (0.45 µm filters)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: To a known volume of the filtered sample (e.g., 100 mL), add a known amount of the deuterated internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds.
-
Analyte Elution: Elute the retained surfactants and internal standards from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are generalized LC-MS/MS conditions. Specific parameters, especially MRM transitions, should be optimized for the instrument in use.
2.2.1. Anionic Surfactants (Linear Alkylbenzene Sulfonates - LAS)
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase A | 50 mM Ammonium formate (B1220265) + 0.1% Formic acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 50% B to 90% B over 10 min[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
2.2.2. Non-ionic Surfactants (Alcohol Ethoxylates - AEOs)
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
2.2.3. Cationic Surfactants (Quaternary Ammonium Compounds - QACs)
| Parameter | Condition |
| LC Column | C8 or C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Quantitative Data and Performance
The use of deuterated internal standards allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics for the analysis of various industrial surfactants.
Table 1: Quantitative Performance Data for Anionic Surfactant Analysis
| Analyte | Deuterated Internal Standard | Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) |
| C10-LAS | C12-LAS-d7 | Wastewater | 0.1 | 0.5 - 100 | 95 - 105 |
| C11-LAS | C12-LAS-d7 | Wastewater | 0.1 | 0.5 - 100 | 92 - 108 |
| C12-LAS | C12-LAS-d7 | Wastewater | 0.05 | 0.2 - 100 | 98 - 103 |
| C13-LAS | C12-LAS-d7 | Wastewater | 0.1 | 0.5 - 100 | 94 - 106 |
| C14-LAS | C12-LAS-d7 | Wastewater | 0.2 | 1 - 100 | 90 - 110 |
Table 2: Quantitative Performance Data for Non-ionic Surfactant Analysis
| Analyte (AEO) | Deuterated Internal Standard | Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) |
| C12-EO5 | C13-AEO-d27 (average EO=9)[6] | River Water | 0.5 | 2 - 200 | 85 - 115[7] |
| C12-EO7 | C13-AEO-d27 (average EO=9)[6] | River Water | 0.5 | 2 - 200 | 88 - 112[7] |
| C14-EO5 | C13-AEO-d27 (average EO=9)[6] | River Water | 1 | 5 - 250 | 82 - 118[7] |
| C14-EO7 | C13-AEO-d27 (average EO=9)[6] | River Water | 1 | 5 - 250 | 85 - 115[7] |
| C16-EO7 | C13-AEO-d27 (average EO=9)[6] | River Water | 2 | 10 - 500 | 80 - 120[7] |
Table 3: Quantitative Performance Data for Cationic Surfactant Analysis
| Analyte (QAC) | Deuterated Internal Standard | Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) |
| C12-BAC | C14-BAC-d5[8] | Serum | 0.01 | 0.05 - 20 | 90 - 110[5] |
| C14-BAC | C14-BAC-d5[8] | Serum | 0.01 | 0.05 - 20 | 92 - 108[5] |
| C16-BAC | C14-BAC-d5[8] | Serum | 0.02 | 0.1 - 25 | 88 - 112[5] |
| C12-DDAC | C12-DDAC-d6 | Urine | 0.05 | 0.2 - 50 | 95 - 105[5] |
| C14-DDAC | C12-DDAC-d6 | Urine | 0.05 | 0.2 - 50 | 93 - 107[5] |
MRM Transitions
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantification. The following table provides examples of MRM transitions for common surfactants and their deuterated internal standards. These should be optimized on the specific instrument being used.
Table 4: Example MRM Transitions for Surfactant Analysis
| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anionic Surfactants (Negative Ion Mode) | ||||
| C12-LAS | 297.2 | 183.1 | 25 | |
| C12-LAS-d7 | 304.2 | 183.1 | 25 | |
| Non-ionic Surfactants (Positive Ion Mode) | ||||
| C12-EO5 | 411.3 [M+NH4]+ | 89.1 | 15 | |
| C13-AEO-d27 (avg EO=9) | Varies | 89.1 | 15 | |
| Cationic Surfactants (Positive Ion Mode) | ||||
| C12-BAC | 304.3 | 91.1 | 30 | |
| C14-BAC-d5 | 337.3 | 96.1 | 30 |
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Conclusion
The methods presented in this application note provide a robust and reliable approach for the quantitative analysis of industrial surfactants in complex matrices. The use of deuterated internal standards is essential for achieving high accuracy and precision by compensating for matrix effects and procedural variability. The detailed protocols for sample preparation and LC-MS/MS analysis can be readily implemented in analytical laboratories for routine monitoring of these important industrial chemicals.
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of alcohol ethoxylate surfactants in environmental samples by electrospray mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with 1-Dodecylpyrrolidin-2-one-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving issues related to matrix effects when using 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][3] In complex biological matrices, components like salts, lipids, and proteins are common culprits.[1]
Q2: What is this compound and how does it help mitigate matrix effects?
A2: this compound is a deuterated stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative bioanalysis to compensate for matrix effects.[1][3][4] Because this compound is chemically almost identical to its non-labeled counterpart (the analyte), it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate problems related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][5] If this shift causes the analyte and internal standard to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[1][6]
Q4: What are the primary causes of matrix effects in LC-MS/MS analysis?
A4: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample that interfere with the ionization process in the mass spectrometer's ion source.[2][3][7] Common sources of interference in biological matrices include phospholipids (B1166683), salts, and metabolites.[8][9][10] These interfering molecules can compete with the analyte and internal standard for ionization, leading to signal suppression, or in some cases, enhance the ionization, leading to signal enhancement.[2][7]
Troubleshooting Guide
Q1: I am observing low and inconsistent signal intensity for this compound across my samples. What could be the cause?
A1: Low and variable signals for your internal standard are a strong indicator of significant ion suppression.[11] This suggests that components in your sample matrix are co-eluting with this compound and hindering its ionization.
Potential Solutions:
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering components, especially phospholipids.[8][9][11] Consider more advanced sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][10]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound and your analyte from the regions of ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3][12]
-
Sample Dilution: Diluting your sample can lower the concentration of interfering matrix components, thereby reducing their impact on ionization.[3][13] However, ensure that your analyte concentration remains above the lower limit of quantification.
Q2: My calibration curve shows poor accuracy and precision, even with the use of this compound. How can I troubleshoot this?
A2: Poor accuracy and precision in your calibration curve, despite using a SIL internal standard, may point towards differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way.[1][6]
Troubleshooting Steps:
-
Verify Co-elution: Confirm that the analyte and this compound are co-eluting perfectly. Even a small shift in retention time due to the deuterium (B1214612) isotope effect can lead to different degrees of ion suppression if they elute on the edge of a suppression zone.[4][5][6]
-
Perform a Matrix Effect Evaluation: Conduct an experiment to quantitatively assess the matrix effect on both the analyte and the internal standard. A post-extraction addition method is commonly used for this purpose.[4][8]
-
Investigate Different Biological Lots: Matrix effects can vary between different lots of biological matrix.[6] If the issue is specific to certain lots, it confirms variable matrix composition as the root cause.
Q3: I suspect phospholipids are causing the matrix effects. How can I confirm and address this?
A3: Phospholipids are a notorious cause of ion suppression in plasma and serum samples.[8][10][12]
Confirmation and Solutions:
-
Phospholipid Monitoring: Monitor for characteristic phospholipid MRM transitions in your blank matrix samples to confirm their presence and elution profile.
-
Targeted Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or certain SPE cartridges.[10]
-
Chromatographic Separation: Adjust your chromatographic method to elute your analyte and this compound in a region free of phospholipids.[12]
Quantitative Data Summary
The following table provides a hypothetical example of how to present data from a matrix effect evaluation study. The Matrix Effect is calculated as the ratio of the peak area of the analyte/internal standard in the presence of the matrix (post-extraction spike) to the peak area in a neat solution, expressed as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
| Sample ID | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Matrix) | Matrix Effect on Analyte (%) | This compound Peak Area (Neat Solution) | This compound Peak Area (Post-Spiked Matrix) | Matrix Effect on IS (%) | Analyte/IS Ratio (Neat) | Analyte/IS Ratio (Matrix) |
| Lot 1 | 1,200,000 | 780,000 | 65.0 | 1,500,000 | 975,000 | 65.0 | 0.80 | 0.80 |
| Lot 2 | 1,210,000 | 605,000 | 50.0 | 1,520,000 | 760,000 | 50.0 | 0.80 | 0.80 |
| Lot 3 | 1,190,000 | 952,000 | 80.0 | 1,490,000 | 1,192,000 | 80.0 | 0.80 | 0.80 |
In this ideal scenario, both the analyte and this compound experience the same degree of ion suppression, resulting in a consistent analyte-to-internal standard ratio.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for the analyte and this compound in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of the analyte and this compound at a known concentration (e.g., mid-range of the calibration curve) in a clean solvent (e.g., mobile phase).[5]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established protocol. After the final extraction step, spike the analyte and this compound into the extracted matrix to achieve the same final concentrations as in Set A.[1][5]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process at the same concentrations as in Set A. This set is used to determine the recovery.[1]
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [11]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Internal Standard Normalized Matrix Factor = (Analyte Peak Area Ratio in Set B) / (Internal Standard Peak Area Ratio in Set B)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 13. eijppr.com [eijppr.com]
Overcoming ion suppression with 1-Dodecylpyrrolidin-2-one-d6
Technical Support Center: 1-Dodecylpyrrolidin-2-one-d6
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound to potentially mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix (e.g., salts, proteins, lipids).[1][2] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[3]
Q2: How does this compound work to overcome ion suppression?
A2: The precise mechanism for this compound is not extensively documented in peer-reviewed literature; however, a proposed mechanism is based on its chemical properties. As a molecule with a polar head group (pyrrolidinone) and a long nonpolar tail (dodecyl), it can act as a non-ionic surfactant. It may reduce ion suppression by:
-
Altering Droplet Properties: Modifying the surface tension of the ESI droplets, which can lead to more efficient and consistent evaporation and ion release for the analyte.[4]
-
Competitive Binding: Preferentially binding to or sequestering matrix components that are major sources of suppression, such as phospholipids.
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Standardizing Ionization: Acting as a constant background component that normalizes the ionization environment, making the analyte's ionization less susceptible to fluctuations caused by matrix components. The deuterated (-d6) form allows researchers to easily distinguish the additive from the analyte or other matrix components in the mass spectrum.
Q3: When should I consider using an additive like this compound?
A3: Consider using a chemical additive when standard methods for mitigating ion suppression are insufficient or impractical.[5] These situations include:
-
When extensive sample cleanup (e.g., via Solid-Phase Extraction) fails to remove interfering matrix components.[6]
-
When chromatographic optimization cannot sufficiently separate the analyte from the suppression zone.[2]
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When working with highly complex matrices like plasma, urine, or tissue homogenates.[1][4]
Q4: How do I confirm that my analysis is affected by ion suppression?
A4: Two primary methods are used to identify and quantify ion suppression:
-
Post-Column Infusion (PCI): This qualitative method identifies at which retention times suppression occurs. A constant flow of the analyte solution is infused into the MS after the LC column, while a blank matrix sample is injected. A dip in the analyte's signal baseline indicates the presence of co-eluting, suppressive components.[1][4]
-
Post-Extraction Spike Analysis: This quantitative method measures the extent of suppression. The analyte's signal in a post-extraction spiked matrix sample is compared to its signal in a neat (pure solvent) solution at the same concentration. The percentage of signal recovery indicates the degree of ion suppression or enhancement.[1][2]
Troubleshooting Guide
Issue 1: Analyte signal does not improve after adding this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of the additive is critical. Too low, and it may be ineffective; too high, and it could cause self-suppression. Perform a concentration optimization experiment, testing a range (e.g., 0.001% to 0.1% v/v) in the mobile phase or sample diluent. |
| Incorrect Additive Placement | The additive may be more effective when added to the sample diluent versus the mobile phase, or vice versa. Test both approaches to see which yields a better result for your specific analyte and matrix. |
| Mechanism Incompatibility | The suppression in your specific matrix may be caused by a mechanism that this compound cannot address. Re-evaluate other mitigation strategies like changing the ionization mode (e.g., from ESI to APCI) or improving sample preparation.[7] |
Issue 2: The additive itself is causing signal suppression.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of any additive can compete with the analyte for ionization.[3] Reduce the concentration of this compound significantly and re-assess. |
| In-Source Aggregation | The additive may be forming aggregates or adducts in the ion source. Try adjusting ion source parameters, such as the gas temperature or flow rate, to promote more efficient desolvation. |
Issue 3: Peak shape has deteriorated (e.g., fronting, tailing).
| Possible Cause | Suggested Solution |
| Chromatographic Interaction | The additive, being surfactant-like, can interact with the stationary phase of your LC column, affecting analyte retention and peak shape. |
| Action 1: Ensure the additive is present in both mobile phase A and B to maintain equilibrium throughout the gradient. | |
| Action 2: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may be less affected.[1] |
Experimental Protocols & Data
Protocol: Evaluating the Efficacy of this compound
This protocol describes a quantitative experiment to assess the ability of this compound to reduce ion suppression.
1. Preparation of Sample Sets:
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Set A (Neat Solution): Prepare your analyte in the final mobile phase composition (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 100 ng/mL).
-
Set B (Matrix Blank): Extract a blank sample matrix (e.g., human plasma) using your standard sample preparation protocol (e.g., protein precipitation).
-
Set C (Post-Spike Matrix): Spike the extracted blank matrix from Set B with the analyte to the same final concentration as Set A.
-
Set D (Post-Spike Matrix with Additive): To another aliquot of the extracted blank matrix, add both the analyte (to the same final concentration) and the optimized concentration of this compound.
2. LC-MS/MS Analysis:
-
Inject equal volumes of all prepared samples onto the LC-MS/MS system.
-
Acquire data using your established method, monitoring the peak area of the analyte.
3. Data Analysis:
-
Calculate the Matrix Effect (ME) and the effect of the additive using the following formulas:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Signal Recovery (%) = (Peak Area in Set D / Peak Area in Set A) * 100
-
-
A ME value below 100% indicates ion suppression. A Signal Recovery value closer to 100% than the ME value indicates that the additive successfully mitigated suppression.
Illustrative Performance Data
The following table presents example data to demonstrate how this compound might improve signal recovery for a model analyte in different biological matrices.
| Matrix | Analyte Signal (without additive) | Matrix Effect (%) | Analyte Signal (with 0.01% additive) | Signal Recovery (%) |
| Neat Solution | 1,500,000 | 100% | N/A | N/A |
| Human Plasma | 450,000 | 30% | 1,275,000 | 85% |
| Rat Urine | 750,000 | 50% | 1,350,000 | 90% |
| Tissue Homogenate | 225,000 | 15% | 1,050,000 | 70% |
| Note: These are illustrative values. Actual results will vary based on the analyte, matrix, and specific experimental conditions. |
Visualizations
Caption: Conceptual diagram of ion suppression in an ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for 1-Dodecylpyrrolidin-2-one-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 1-Dodecylpyrrolidin-2-one and its deuterated internal standard, 1-Dodecylpyrrolidin-2-one-d6.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for 1-Dodecylpyrrolidin-2-one and its d6-labeled internal standard in positive electrospray ionization mode?
A1: In positive electrospray ionization (ESI+), the analytes are expected to form protonated molecules. Given the molecular weight of 1-Dodecylpyrrolidin-2-one is approximately 253.46 g/mol , the expected precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 254.5. For the deuterated internal standard, this compound, with six deuterium (B1214612) atoms on the dodecyl chain, the expected precursor ion ([M+H]⁺) will be at approximately m/z 260.5.
Q2: I am observing poor peak shape (tailing or fronting) for my analyte. What are the common causes and solutions?
A2: Poor peak shape can be attributed to several factors. Column degradation is a common cause, which can be addressed by replacing the analytical column. Another potential issue is the incompatibility of the sample solvent with the mobile phase; ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase conditions. Additionally, secondary interactions between the analyte and the stationary phase can lead to peak tailing. Modifying the mobile phase, for instance by adjusting the pH or the concentration of additives like formic acid, can help mitigate these interactions.
Q3: My analyte signal is weak, resulting in low sensitivity. How can I improve it?
A3: Low sensitivity can be tackled by systematically optimizing the mass spectrometer's source parameters and compound-specific settings. For the source, adjust the capillary voltage, nebulizing gas flow rate, and drying gas temperature to enhance ionization efficiency. For compound-specific parameters, fine-tuning the collision energy (CE) for your selected MRM transitions is crucial to maximize the production of product ions. Ensure you are using the most abundant and stable product ions for quantification.
Q4: Why do my analyte and internal standard not co-elute perfectly, and is this a problem?
A4: A slight chromatographic shift between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect.[1][2] While minor shifts are often tolerable, significant separation can lead to inaccurate quantification if the two compounds elute into regions with different degrees of ion suppression or enhancement from the sample matrix.[1] This phenomenon is known as differential matrix effects.[3] If you observe a significant and inconsistent shift, it may be necessary to adjust the chromatographic conditions, such as the gradient profile or column temperature, to improve co-elution.
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte to Internal Standard (IS) Area Ratio
Problem: The ratio of the peak area of 1-Dodecylpyrrolidin-2-one to that of this compound is inconsistent across replicate injections of the same sample.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and vortex each sample thoroughly after IS addition. |
| Analyte/IS Co-elution Issues | A significant separation between the analyte and IS peaks can expose them to different matrix effects, leading to ratio variability.[4] Adjust the chromatographic gradient to ensure the peaks overlap as much as possible. |
| Internal Standard Stability | Verify the stability of the this compound in the sample matrix and storage conditions. Deuterium-hydrogen exchange can be a concern under certain conditions.[2] |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover in the autosampler can affect the area ratio. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1] |
Issue 2: Significant Matrix Effects Observed
Problem: You observe a significant suppression or enhancement of the analyte signal when analyzing samples compared to standards prepared in a clean solvent, leading to inaccurate quantification.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | Endogenous compounds from the sample matrix (e.g., lipids, salts) can co-elute with the analyte and interfere with its ionization.[1] Improve sample preparation by incorporating a more rigorous clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Differential Matrix Effects | Even with a deuterated internal standard, if the analyte and IS separate chromatographically, they may experience different levels of ion suppression or enhancement.[3] Optimize the chromatography to achieve better co-elution. |
| Inappropriate Internal Standard | While a deuterated IS is generally ideal, in rare cases of extreme and variable matrix effects, a different internal standard might be considered. However, optimizing sample cleanup and chromatography is the preferred approach. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 1-Dodecylpyrrolidin-2-one in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System Parameters
The following are proposed starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and re-equilibrate for 3 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecylpyrrolidin-2-one (Quantifier) | 254.5 | 86.1 | 20 |
| 1-Dodecylpyrrolidin-2-one (Qualifier) | 254.5 | 55.1 | 35 |
| This compound (IS) | 260.5 | 86.1 | 20 |
Visualizations
Caption: Experimental workflow for the analysis of 1-Dodecylpyrrolidin-2-one.
Caption: Troubleshooting decision tree for poor analyte/IS ratio reproducibility.
Caption: Conceptual diagram of differential matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Studies on ternary metallo-beta lactamase-inhibitor complexes using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for 1-Dodecylpyrrolidin-2-one-d6
Welcome to the technical support center for the chromatographic analysis of 1-Dodecylpyrrolidin-2-one-d6. This guide provides troubleshooting advice and detailed protocols to help you achieve optimal peak shape and resolution during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing peak tailing with this compound?
A1: Peak tailing is a common issue, especially with compounds that can exhibit secondary interactions with the stationary phase.[1] For this compound, a long-chain N-alkyl-pyrrolidone, tailing can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The polar lactam group of the pyrrolidinone ring can interact with free silanol groups on the silica-based stationary phase (e.g., C18). These interactions are a common cause of peak tailing for basic or polar analytes.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can influence the ionization state of residual silanol groups (pH > 3), increasing their interaction with your analyte and causing tailing.[1][3]
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Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[4][5] If all peaks in your chromatogram are tailing, it could indicate a problem like a blocked column inlet frit.[4]
Troubleshooting Steps:
-
Modify Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This can suppress the ionization of silanol groups, minimizing secondary interactions.[6]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer accessible silanol groups, which significantly improves peak shape for polar compounds.[2]
-
Increase Column Temperature: Raising the column temperature can improve mass transfer and reduce interaction strength, often leading to sharper, more symmetrical peaks.[7][8]
-
Flush or Replace the Column: If you suspect column contamination, follow the manufacturer's instructions for cleaning. If the problem persists, replacing the column may be necessary.[4]
Q2: My peak for this compound is showing fronting. What is the cause?
A2: Peak fronting, where the peak has a leading shoulder, is typically caused by sample overload or issues with the sample solvent.[9][10]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[11][12]
-
Incompatible Injection Solvent: this compound is a hydrophobic and potentially viscous compound. If you dissolve it in a solvent that is much stronger than your initial mobile phase (e.g., pure DMF or DMAc when the mobile phase is 65% acetonitrile), the sample may not partition correctly onto the column, leading to peak distortion.[5][10]
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. You can do this by either reducing the injection volume or diluting the sample.[12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker.[5] If the analyte's solubility requires a strong solvent, keep the injection volume as small as possible.[11]
Q3: How can I improve the resolution between this compound and a co-eluting impurity?
A3: Improving resolution requires manipulating the three key factors of separation: efficiency (N), selectivity (α), and retention factor (k).[7] A resolution value (Rs) greater than 1.5 is generally desired for baseline separation.[6]
-
Increase Efficiency (N): Higher efficiency results in sharper (narrower) peaks, which can resolve moderate overlap. This can be achieved by using a column with smaller particles (e.g., sub-2 µm) or a longer column.[13][14]
-
Increase Retention Factor (k): Increasing the retention of the analytes on the column can sometimes improve separation. For a reversed-phase method, this is done by decreasing the organic solvent percentage in the mobile phase (e.g., lowering the acetonitrile (B52724) concentration).[7]
-
Change Selectivity (α): This is the most powerful way to resolve co-eluting peaks.[7] Selectivity is the difference in how strongly two analytes interact with the stationary and mobile phases.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase to increase retention times and potentially improve separation.[14] A slower, shallower gradient can also significantly enhance the separation of closely eluting compounds.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties and may change the elution order.[6]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a highly effective strategy.[13] For a hydrophobic molecule like this compound, switching from a C18 to a Phenyl-Hexyl or Cyano (CN) phase can introduce different interactions (like π-π interactions) and dramatically alter selectivity.[7][14]
Data Presentation
Table 1: Effect of Chromatographic Parameter Adjustments on Peak Shape & Resolution
This table summarizes the expected outcomes of common adjustments for improving the analysis of hydrophobic compounds like this compound.
| Parameter Adjusted | Action | Expected Effect on Peak Shape | Expected Effect on Resolution | Potential Drawbacks |
| Mobile Phase Strength | Decrease % Organic Solvent | May improve symmetry if fronting was due to strong solvent effects. | Increases retention and may improve resolution for early eluting peaks.[7] | Longer analysis times. |
| Mobile Phase Modifier | Switch Acetonitrile to Methanol | Can alter peak shape due to different solvent interactions.[6] | High impact on selectivity (α); can significantly improve separation.[13] | May require re-optimization of the entire method. |
| Mobile Phase pH | Add 0.1% Formic Acid | Reduces peak tailing by suppressing silanol interactions.[6] | Can improve resolution by making peaks sharper and more symmetrical. | May alter retention times. |
| Column Temperature | Increase Temperature | Generally leads to sharper, more symmetrical peaks.[8] | Can improve efficiency and alter selectivity, potentially improving resolution.[7] | Analyte stability must be considered. |
| Stationary Phase | Change from C18 to Phenyl | Can improve peak shape if secondary interactions are problematic on C18. | Provides different selectivity (π-π interactions), highly effective for resolving co-eluting peaks.[7][14] | Requires purchasing a new column. |
| Flow Rate | Decrease Flow Rate | Can lead to sharper peaks (higher efficiency). | Generally improves resolution.[11] | Increases analysis time significantly. |
| Injection Volume | Decrease Volume/Concentration | Corrects peak fronting caused by mass or volume overload.[12] | Can improve resolution by preventing band broadening at the column inlet. | May decrease sensitivity. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimize the mobile phase for separating this compound from impurities.
Objective: To improve peak shape and achieve baseline resolution (Rs > 1.5).
Initial Conditions:
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV (select appropriate wavelength) or Mass Spectrometer.
Procedure:
-
Scouting Gradient: Perform an initial fast, broad gradient run (e.g., 20% to 100% B in 10 minutes) to determine the approximate elution time of your analyte and any impurities.[6]
-
Optimize Gradient Slope: Based on the scouting run, design a more focused gradient. If peaks are poorly resolved, decrease the gradient slope in the region where they elute. For example, if the compounds of interest elute between 60% and 80% B, modify the gradient to be shallower in that range (e.g., increase from 60% to 80% B over 15 minutes instead of 5 minutes). A slower ramp rate often improves the separation of closely eluting compounds.[6]
-
Evaluate Isocratic Hold: If two peaks are still not fully resolved, introduce an isocratic hold at a mobile phase composition just prior to their elution. This can often enhance the separation of a critical pair.[6]
-
Change Organic Modifier: If resolution is still inadequate, prepare a new Mobile Phase B using Methanol instead of Acetonitrile. Repeat steps 1-3. The change in solvent can significantly alter selectivity.[6][13]
-
Fine-Tune Temperature and Flow Rate: Once a satisfactory separation is achieved, you can further optimize the method by making small adjustments to the column temperature or flow rate to minimize run time while maintaining resolution.[6]
Protocol 2: Sample Preparation for a Hydrophobic Analyte
Objective: To prepare a sample of this compound that is free of particulates and compatible with the reversed-phase HPLC system to ensure good peak shape.
Materials:
-
This compound sample.
-
Acetonitrile (or another suitable organic solvent).
-
Initial mobile phase solution from your HPLC method.
-
Vortex mixer.
-
0.22 µm syringe filters (ensure compatibility with your solvent).
Procedure:
-
Initial Dissolution: Accurately weigh the sample and dissolve it in a minimal amount of a strong organic solvent in which it is freely soluble (e.g., acetonitrile).
-
Dilution: Dilute the concentrated stock solution with a solvent that is as weak as or weaker than your initial mobile phase.[5] For example, if your gradient starts at 60% Acetonitrile / 40% Water, use this same mixture for your final dilution. This ensures the sample solvent is compatible with the mobile phase, preventing peak distortion.
-
Vortexing: Vortex the final solution thoroughly to ensure the analyte is fully dissolved and the solution is homogeneous.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial. This removes any particulate matter that could block the column frit, which is a common cause of peak distortion and high backpressure.[5][15]
-
Injection: Inject the filtered sample. If peak fronting is observed, prepare a more dilute sample and re-inject.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common peak shape and resolution issues in HPLC.
Analyte-Stationary Phase Interactions
Caption: Potential molecular interactions causing poor peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. iosrphr.org [iosrphr.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. organomation.com [organomation.com]
Technical Support Center: Analysis of 1-Dodecylpyrrolidin-2-one-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 1-Dodecylpyrrolidin-2-one-d6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, focusing on contamination and challenges related to the use of a deuterated internal standard.
Issue 1: High Background Noise in the Chromatogram
Question: I am observing high background noise across my entire chromatogram, which is affecting the sensitivity of my this compound analysis. What are the likely sources and how can I resolve this?
Answer: High background noise is a common issue in LC-MS analysis and can originate from various sources. The key is to systematically identify and eliminate the source of contamination.
Troubleshooting Steps:
-
Solvent and Reagent Purity:
-
Check: Ensure you are using high-purity, LC-MS grade solvents and reagents.[1][2][3] Storing solvents for extended periods can lead to leaching of contaminants from the storage container.[2]
-
Action: Prepare fresh mobile phases daily and filter aqueous mobile phases.[1] Avoid topping off solvent bottles; use fresh bottles instead.[1]
-
-
System Contamination:
-
Check: The LC system itself, including tubing, fittings, and the autosampler, can be a source of contamination.
-
Action: Flush the entire LC system with a strong solvent mixture like isopropanol:acetonitrile:water:methanol (B129727).[4] If the background remains high, the contamination may be in the mass spectrometer.[4]
-
-
Ion Source Contamination:
-
Sample-Related Contamination:
-
Check: The sample matrix or the sample preparation procedure can introduce contaminants. Detergents used for cleaning glassware are a common source of contamination and can be difficult to remove from the HPLC column and mass spectrometer.[3]
-
Action: Incorporate a sample cleanup step like Solid-Phase Extraction (SPE) to remove matrix interferences.[7] Ensure all glassware is thoroughly rinsed with solvent and avoid using detergents for cleaning.[1][3]
-
Issue 2: Poor Peak Shape and Tailing for this compound
Question: My chromatographic peaks for this compound are showing significant tailing. What could be causing this?
Answer: Peak tailing can be caused by a variety of factors, often related to interactions between the analyte and the stationary phase or system components.
Troubleshooting Steps:
-
Column Issues:
-
Mobile Phase pH:
-
Check: The pH of the mobile phase can affect the ionization state of your analyte, which in turn influences its interaction with the stationary phase.
-
Action: Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase can improve peak shape.
-
-
Secondary Interactions:
-
Check: Active sites on the column packing material can cause secondary interactions with the analyte.
-
Action: Add a small amount of a competing agent, like a volatile amine, to the mobile phase to block these active sites.
-
Issue 3: Inaccurate Quantification and Variability with this compound Internal Standard
Question: My quantitative results for the target analyte are inconsistent, even though I am using this compound as an internal standard. What could be the problem?
Answer: While deuterated internal standards are the gold standard for LC-MS quantification, several factors can lead to inaccurate results. These include chromatographic separation of the analyte and standard, isotopic impurities, and hydrogen-deuterium (H/D) exchange.[1]
Troubleshooting Steps:
-
Co-elution of Analyte and Internal Standard:
-
Check: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[1]
-
Action: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If a separation is observed, consider adjusting the chromatographic method or using a lower-resolution column to ensure they elute together.[1]
-
-
Isotopic Purity of the Internal Standard:
-
Check: The this compound standard may contain a small amount of the unlabeled analyte as an impurity.[3] This will lead to an overestimation of the analyte's concentration.
-
Action: Always obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[1] You can assess the contribution of the internal standard to the analyte signal by injecting a sample containing only the internal standard and monitoring the analyte's mass transition.[3]
-
-
Hydrogen-Deuterium (H/D) Exchange:
-
Check: Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[1] This is more likely to occur at certain pH values or with elevated temperatures.[3][7]
-
Action: Evaluate the stability of the deuterium label by incubating this compound in a blank matrix under your experimental conditions and monitoring for any increase in the unlabeled analyte signal.[1] If exchange is observed, adjust the pH and temperature of your sample preparation and analysis. Storing and analyzing samples in acidic or basic solutions should be avoided.[2][3]
-
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the impact of different experimental parameters on the analysis of this compound.
Table 1: Effect of Solvent Grade on Signal-to-Noise Ratio (S/N)
| Solvent Grade | Mobile Phase A (Water) | Mobile Phase B (Acetonitrile) | Average S/N for this compound |
| HPLC Grade | HPLC Grade | HPLC Grade | 50 |
| LC-MS Grade | LC-MS Grade | LC-MS Grade | 250 |
| LC-MS Grade (Freshly Opened) | LC-MS Grade (Freshly Opened) | LC-MS Grade (Freshly Opened) | 350 |
Table 2: Impact of Sample Preparation on Contaminant Peak Area
| Sample Preparation Method | Contaminant Peak Area (Arbitrary Units) |
| Dilute and Shoot | 50,000 |
| Protein Precipitation | 25,000 |
| Solid-Phase Extraction (SPE) | 5,000 |
Table 3: Isotopic Purity Assessment of this compound Batches
| Batch Number | Stated Isotopic Purity | Measured Isotopic Purity (HRMS) | Contribution to Unlabeled Analyte Signal (%) |
| Batch A | 99.5% | 99.6% | 0.4% |
| Batch B | 98.0% | 98.2% | 1.8% |
| Batch C | 95.0% | 95.5% | 4.5% |
Experimental Protocols
Protocol 1: General LC System Flush to Minimize Contamination
This protocol is designed to remove contaminants from the LC system.
-
Preparation:
-
Remove the analytical column and replace it with a union.
-
Prepare fresh, high-purity solvents:
-
Solvent A: LC-MS Grade Water
-
Solvent B: LC-MS Grade Acetonitrile
-
Solvent C: LC-MS Grade Isopropanol
-
Solvent D: LC-MS Grade Methanol
-
-
-
Flushing Sequence:
-
Flush the system with 100% Solvent D (Methanol) for 30 minutes at a flow rate of 1 mL/min.
-
Flush the system with 100% Solvent C (Isopropanol) for 30 minutes at a flow rate of 1 mL/min.
-
Flush the system with 100% Solvent B (Acetonitrile) for 30 minutes at a flow rate of 1 mL/min.
-
Flush the system with 100% Solvent A (Water) for 30 minutes at a flow rate of 1 mL/min.
-
Equilibrate the system with your initial mobile phase conditions before reinstalling the column.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects and contamination.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
-
Sample Loading:
-
Load 0.5 mL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 1-Dodecylpyrrolidin-2-one and its d6-internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Troubleshooting Workflow for High Background Noise
Caption: A troubleshooting workflow for identifying and eliminating sources of high background noise.
Logical Relationship of Potential Issues with Deuterated Internal Standards
Caption: Logical relationships between potential issues when using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. isotope.com [isotope.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1-Dodecylpyrrolidin-2-one-d6 stability in different biological matrices
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of a deuterated internal standard like 1-Dodecylpyrrolidin-2-one-d6?
A1: The fundamental assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte in terms of extraction, chromatography, and ionization, but is distinguishable by mass. If the SIL-IS degrades during sample collection, processing, or storage, its concentration will change, leading to inaccurate quantification of the target analyte.[1][2] Establishing its stability in the relevant biological matrix is essential for developing a robust and reliable bioanalytical method.[2][3]
Q2: What are the primary causes of compound instability in biological matrices?
A2: Instability in matrices like plasma, blood, or tissue homogenates is typically caused by:
-
Enzymatic Degradation: Enzymes such as esterases, proteases, and cytochromes P450 can metabolize the compound.
-
Chemical Degradation: The pH, temperature, or reactive chemical species within the matrix can cause hydrolysis or other chemical transformations.
-
Adsorption: The compound may non-specifically bind to proteins or lipids in the matrix, or to the walls of storage containers.
Q3: Does the stability of this compound differ from its non-deuterated analog?
A3: Generally, the stability is expected to be very similar. However, deuteration at a site of metabolic attack can sometimes slow down metabolism due to the kinetic isotope effect (KIE). If the deuterium (B1214612) atoms on the d6-analog are located on the dodecyl chain, they might slightly alter its susceptibility to certain metabolic enzymes. Therefore, stability should be confirmed independently for the deuterated standard.
Q4: In which biological matrices should I test stability?
A4: Stability should be evaluated in every matrix that will be used in your study.[3] This includes, but is not limited to, plasma, whole blood, serum, urine, and tissue homogenates from the relevant species (e.g., human, rat, mouse).
General Experimental Protocol: Plasma Stability Assessment
This protocol provides a standard workflow to determine the stability of a compound in plasma over time.
1. Materials and Reagents:
-
This compound (test compound)
-
Control blank plasma (e.g., K2EDTA human plasma), pre-screened to be free of interferences
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent containing an appropriate internal standard for analysis (if different from the test compound).
-
Incubator or water bath set to 37°C.
-
LC-MS/MS system for analysis.
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a working solution by diluting the stock solution in 50:50 ACN:Water to a concentration suitable for spiking into plasma (e.g., 100 µg/mL).
3. Experimental Procedure:
-
Pre-warm Matrix: Aliquot control blank plasma into separate tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes) and pre-warm them to 37°C for 5-10 minutes.
-
Spiking: Spike the pre-warmed plasma with the working solution to achieve the desired final concentration (e.g., 1 µg/mL). The volume of the spiking solution should be minimal (≤2% of the plasma volume) to avoid altering the matrix composition.
-
Incubation: Vortex each tube gently and place it in the 37°C incubator.
-
Sampling and Quenching:
-
At the designated time point (T=0, 15, 30, etc.), remove an aliquot of the spiked plasma.
-
Immediately quench the reaction by adding it to a tube containing 3-4 volumes of ice-cold ACN (the "crash solvent"). This stops enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >12,000 g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Control Samples:
-
T=0 Control: Add the crash solvent to an empty tube before adding the spiked plasma aliquot. This represents 100% compound availability.
-
Matrix-Free Control: Incubate the compound in PBS at 37°C to assess for non-enzymatic degradation.
-
4. Data Analysis:
-
Analyze all samples using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100%
-
-
Plot the % remaining versus time to determine the degradation rate and half-life (t½).
Data Presentation Templates
Use the following tables to record your experimental results.
Table 1: Plasma Stability of this compound at 37°C
| Time Point (minutes) | Peak Area (Mean) | Standard Deviation | % Remaining |
| 0 | 100% | ||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Table 2: Summary of Stability Across Different Matrices
| Biological Matrix | Species | Incubation Temp (°C) | Half-life (t½, minutes) |
| Plasma | Human | 37 | |
| Plasma | Rat | 37 | |
| Whole Blood | Human | 37 | |
| Liver Microsomes | Human | 37 |
Visualized Workflows and Logic
Caption: Workflow for a typical plasma stability assay.
Troubleshooting Guide
Problem 1: High variability between replicates.
-
Possible Cause: Inconsistent pipetting, incomplete mixing after spiking, or temperature fluctuations during incubation.
-
Troubleshooting Steps:
-
Technique: Ensure accurate pipetting of both the compound and the matrix. Use calibrated pipettes.
-
Mixing: Vortex samples immediately and thoroughly after spiking to ensure a homogenous mixture.
-
Temperature Control: Use a calibrated incubator or water bath and ensure all samples experience the same temperature for the same duration.
-
Problem 2: Rapid loss of compound, even at T=0.
-
Possible Cause: The compound may be unstable in the sample processing solvent, adsorb to container walls, or suffer from significant matrix effects during LC-MS/MS analysis.[1]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a quantitative post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for this.[1]
-
Check Adsorption: Test different types of collection tubes (e.g., low-bind polypropylene) to minimize non-specific binding.
-
Solvent Stability: Test the stability of the compound in the quenching solvent (e.g., Acetonitrile) alone.
-
Problem 3: Compound appears more than 100% stable.
-
Possible Cause: This is usually an artifact of matrix effects, where ion enhancement occurs in later time point samples compared to the T=0 sample. It can also result from the formation of a metabolite that is isobaric (has the same mass) and co-elutes with the parent compound.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: As above, investigate potential ion enhancement.
-
Optimize Chromatography: Improve the chromatographic separation to resolve the parent compound from any potential interferences or metabolites.
-
Review MS/MS Transitions: Ensure the mass spectrometry transitions are specific to the parent compound and do not monitor a fragment common to a metabolite.
-
Caption: Logic diagram for troubleshooting stability assays.
References
Calibration curve issues with 1-Dodecylpyrrolidin-2-one-d6
Welcome to the technical support center for 1-Dodecylpyrrolidin-2-one-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 1-Dodecylpyrrolidin-2-one. It is primarily used as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium (B1214612) labeling allows it to be differentiated from the non-labeled analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, while exhibiting nearly identical chemical and physical properties.
Q2: Why am I observing a non-linear calibration curve when using this compound as an internal standard?
A2: Non-linear calibration curves are a common issue in LC-MS analysis and can arise from several factors. These include detector saturation at high concentrations, matrix effects, isotopic interference between the analyte and the internal standard, or issues with the preparation of your calibration standards. It is crucial to investigate each of these potential causes to ensure accurate quantification.
Q3: What are matrix effects and how can they affect my results with this compound?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and precision of your measurements. Even though deuterated internal standards like this compound are designed to compensate for these effects, differential matrix effects can occur where the analyte and the internal standard are not affected to the same extent.
Q4: Can the position of the deuterium labels on this compound affect its stability?
A4: Yes, the position of deuterium labels can influence the stability of the molecule. Deuterium atoms on carbons adjacent to a carbonyl group or on heteroatoms are more susceptible to exchange with protons from the solvent, a phenomenon known as isotopic exchange. While the d6 designation suggests labeling on the alkyl chain, it is important to confirm the labeling positions from the manufacturer's certificate of analysis to assess the risk of back-exchange, which could compromise quantification.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. If using MS, select a less abundant precursor or product ion for quantification. |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards using a calibrated pipette and high-purity solvents. 2. Verify the concentration of the stock solutions. 3. Perform serial dilutions carefully to minimize error propagation. |
| Isotopic Interference | 1. Analyze a high-concentration solution of the analyte without the internal standard to check for signal at the m/z of this compound. 2. Analyze a solution of this compound alone to check for signal at the m/z of the analyte. |
| Matrix Effects | 1. Perform a matrix effect study by comparing the response of the analyte/IS in solvent versus in a matrix extract. 2. Improve sample cleanup procedures to remove interfering matrix components. |
Issue 2: Poor Reproducibility and Precision
Inconsistent results can undermine the reliability of your assay.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure consistent and precise addition of the internal standard to all samples and calibrators. 2. Automate liquid handling steps where possible to minimize human error. |
| Chromatographic Issues | 1. Inspect peak shapes for fronting, tailing, or splitting. 2. Ensure the analyte and internal standard are chromatographically resolved from interferences. 3. Check for column degradation and replace if necessary. |
| Instrument Instability | 1. Monitor the stability of the MS signal over time by injecting a standard solution repeatedly. 2. Perform routine maintenance and calibration of the LC-MS system. |
| Internal Standard Stability | 1. Investigate the stability of this compound in the sample matrix and storage conditions. 2. Avoid prolonged exposure to harsh pH conditions or high temperatures. |
Experimental Protocols
Preparation of Calibration Standards
Accurate preparation of calibration standards is fundamental for a reliable calibration curve.
-
Prepare a Stock Solution of this compound:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at the recommended temperature in a tightly sealed container.
-
-
Prepare a Working Internal Standard Solution:
-
Dilute the stock solution to a concentration that will yield a consistent and robust signal in the analytical run. This concentration should be added to all calibrators, quality controls, and unknown samples.
-
-
Prepare Analyte Stock and Working Solutions:
-
Follow a similar procedure as for the internal standard to prepare a stock solution of the non-labeled analyte.
-
From the analyte stock solution, prepare a series of working solutions by serial dilution.
-
-
Prepare Calibration Curve Standards:
-
To a series of clean vials, add a fixed volume of the working internal standard solution.
-
Add increasing volumes of the analyte working solutions to create a concentration series.
-
Bring all standards to the same final volume with the appropriate solvent or matrix.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting decision tree for calibration curve issues.
References
Technical Support Center: Enhancing Low-Level Detection of 1-Dodecylpyrrolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of 1-Dodecylpyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting low levels of 1-Dodecylpyrrolidin-2-one?
A1: The most common and sensitive techniques for the analysis of 1-Dodecylpyrrolidin-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity, making them ideal for trace-level detection in complex matrices.
Q2: I am observing poor sensitivity in my GC-MS analysis. What are the potential causes?
A2: Low sensitivity in GC-MS can stem from several factors:
-
Inlet Issues: A contaminated or active injector liner can lead to analyte degradation or adsorption.
-
Column Problems: The column may be contaminated, or there might be a mismatch between the column polarity and the analyte. For a nonpolar compound like 1-Dodecylpyrrolidin-2-one, a nonpolar or mid-polar column is generally recommended.
-
Improper Method Parameters: Suboptimal injection temperature, flow rate, or temperature programming can affect analyte transfer and peak shape.
-
MS Detector Issues: The ion source may be dirty, or the detector may not be tuned correctly for the target mass range.
Q3: My LC-MS/MS signal for 1-Dodecylpyrrolidin-2-one is weak and inconsistent. What should I check?
A3: Weak and inconsistent signals in LC-MS/MS are often related to:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of 1-Dodecylpyrrolidin-2-one in the ion source, reducing its signal.
-
Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, may not be optimized for this specific analyte.
-
Mobile Phase Mismatch: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For 1-Dodecylpyrrolidin-2-one, a mobile phase containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can improve protonation and enhance the signal in positive ion mode.
-
Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can lead to both low recovery and significant matrix effects.
Q4: Can derivatization improve the detection of 1-Dodecylpyrrolidin-2-one by GC-MS?
A4: While 1-Dodecylpyrrolidin-2-one is amenable to direct GC-MS analysis, derivatization can be explored to improve its volatility and thermal stability, potentially leading to sharper peaks and enhanced sensitivity. However, for this compound, optimizing the GC-MS conditions directly is often sufficient and avoids the extra sample preparation step of derivatization.
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Column contamination.- Incompatible solvent polarity.- Improper column installation. | - Replace the injector liner with a deactivated one.- Trim the first few centimeters of the column.- Use a solvent that is compatible with the stationary phase.- Ensure the column is installed correctly according to the manufacturer's instructions. |
| Low Signal Intensity | - Leaks in the GC system.- Suboptimal injection parameters.- Dirty ion source.- Incorrect MS tune. | - Perform a leak check of the entire GC flow path.- Optimize injection temperature and split ratio (if applicable).- Clean the ion source components.- Autotune the mass spectrometer. |
| Poor Reproducibility | - Inconsistent injection volume.- Sample degradation in the injector.- Fluctuations in gas flows. | - Check the autosampler syringe for proper function.- Use a lower injection temperature if thermal degradation is suspected.- Verify the stability of carrier and detector gas flows. |
LC-MS/MS Troubleshooting
| Issue | Possible Causes | Recommended Actions |
| Signal Suppression/Enhancement | - Co-eluting matrix components.- High salt concentration in the sample. | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction).- Dilute the sample to reduce the concentration of matrix components. |
| Low Sensitivity | - Suboptimal ESI source parameters.- Inappropriate mobile phase composition.- Poor fragmentation in MS/MS. | - Optimize capillary voltage, nebulizer pressure, and gas temperatures.- Adjust the mobile phase pH and organic content to enhance ionization.- Optimize the collision energy for the specific precursor-to-product ion transition. |
| Inconsistent Retention Times | - Column degradation.- Fluctuations in mobile phase composition.- System pressure instability. | - Replace the analytical column.- Ensure proper mobile phase preparation and mixing.- Check the LC pumps and degasser for proper operation. |
Experimental Protocols
GC-MS Method for the Determination of 1-Dodecylpyrrolidin-2-one
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Dilute the sample with an appropriate solvent (e.g., ethyl acetate).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the 1-Dodecylpyrrolidin-2-one with a suitable organic solvent (e.g., ethyl acetate or acetone).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of 1-Dodecylpyrrolidin-2-one |
LC-MS/MS Method for the Determination of 1-Dodecylpyrrolidin-2-one
This protocol provides a starting point for developing a sensitive LC-MS/MS method.
1. Sample Preparation
-
Extraction: Extract the sample with acetonitrile.
-
Cleanup: For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup with C18 and/or graphitized carbon black (GCB) can be used to remove nonpolar interferences and pigments.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500 °C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables provide estimated performance data for the detection of 1-Dodecylpyrrolidin-2-one based on the analysis of similar N-alkylpyrrolidones. These values should be experimentally verified for your specific application.
Table 1: Estimated GC-MS Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL |
| Linear Range | 2 - 500 ng/mL |
| Recovery (SPE) | 85 - 105% |
| Precision (%RSD) | < 15% |
Table 2: Estimated LC-MS/MS Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 5 ng/mL |
| Linear Range | 0.2 - 200 ng/mL |
| Recovery (Acetonitrile Extraction) | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: GC-MS Experimental Workflow for 1-Dodecylpyrrolidin-2-one Analysis.
Caption: Troubleshooting Logic for Low Sensitivity in LC-MS/MS.
Validation & Comparative
The Role of 1-Dodecylpyrrolidin-2-one-d6 in the Validation of Analytical Methods: A Comparative Guide
In the landscape of pharmaceutical research and development, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and reproducibility. For quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving the highest quality data. This guide provides a comprehensive overview of the use of deuterated internal standards, with a focus on 1-Dodecylpyrrolidin-2-one-d6, in the validation of analytical methods. We will explore its performance in comparison to other alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are powerful tools in LC-MS-based quantification.[1][2] The fundamental principle lies in their near-identical physicochemical properties to the analyte of interest.[1] By introducing a known quantity of the deuterated standard into a sample at the initial stage, it acts as a perfect mimic for the analyte throughout the analytical process, including extraction, cleanup, and injection.[1] This co-elution and similar ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.[1][2]
However, it is crucial to acknowledge the potential limitations of deuterated standards. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte.[3] This shift, even if minor, can expose the analyte and the internal standard to different matrix effects, potentially impacting accuracy.[3][4] Furthermore, the stability of the deuterium (B1214612) label is a critical consideration, as H/D exchange can compromise the integrity of the analysis.[3]
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision in method development. While deuterated standards are often preferred, other options exist, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of different types of internal standards.
| Parameter | Deuterated Internal Standard (e.g., this compound) | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight shifts due to isotope effects are possible.[3][4] | Excellent co-elution with the analyte. | Retention time may differ significantly from the analyte. |
| Correction for Matrix Effects | High degree of correction, but can be compromised by chromatographic shifts.[3] | Excellent correction for matrix effects. | Partial and often unpredictable correction for matrix effects. |
| Correction for Extraction Recovery | Excellent correction due to near-identical chemical properties. | Excellent correction. | May have different extraction recovery compared to the analyte. |
| Cost of Synthesis | Generally lower than ¹³C or ¹⁵N labeled standards.[3] | Higher cost of synthesis. | Varies depending on the availability of a suitable analog. |
| Risk of Isotopic Instability | Potential for H/D exchange, especially at labile positions.[3] | Very low risk of isotopic instability. | Not applicable. |
| Potential for Crosstalk | Minimal risk, but needs to be assessed during method validation. | Minimal risk. | No risk of isotopic crosstalk. |
Experimental Protocol: A Case Study with a Deuterated Pyrrolidinone Derivative
While a specific validated method for this compound is not publicly available, we can examine a detailed experimental protocol for a closely related compound, 2-pyrrolidinone-d6, used as an internal standard for the determination of 2-pyrrolidinone (B116388) in swine liver.[5] This provides a practical example of the application of a deuterated pyrrolidinone derivative in a validated bioanalytical method.
Sample Preparation and Extraction
-
Fortification: Fortify swine liver tissue samples with 2-pyrrolidinone-d6 as the internal standard.
-
Extraction: Extract 2-pyrrolidinone from the liver tissue using acetonitrile (B52724).
-
Solid Phase Extraction (SPE):
-
Pass the supernatant through a C18 + WAX mixed-mode SPE cartridge.
-
Adjust the eluate to pH 5.0 and pass it through a strong cationic exchange SPE cartridge.
-
-
Elution: Concentrate and elute 2-pyrrolidinone and 2-pyrrolidinone-d6 with acetonitrile containing 2% ammonium (B1175870) hydroxide.
-
Final Preparation: Acidify the final eluate before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
-
Ionization Mode: Positive turbo-ion spray ionization.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-pyrrolidinone: 86 → 69
-
2-pyrrolidinone-d6: 92 → 75
-
This validated method demonstrates the successful use of a deuterated pyrrolidinone internal standard to achieve excellent precision and accuracy by effectively eliminating the matrix effect.[5]
Visualizing the Workflow and Validation Process
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for using a deuterated internal standard and the logical relationships in analytical method validation.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Interconnected parameters in analytical method validation.
Conclusion
The use of deuterated internal standards, such as this compound, is a cornerstone of robust and reliable quantitative bioanalysis. While they offer significant advantages in compensating for analytical variability, a thorough understanding of their potential limitations is essential for successful method validation. By carefully considering factors such as the position of deuterium labeling and potential for chromatographic shifts, researchers can harness the power of these internal standards to generate high-quality data that is crucial for advancing drug development and ensuring patient safety. The principles and experimental approaches outlined in this guide provide a solid foundation for the effective validation of analytical methods employing deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Bioanalysis: The Case for 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods, particularly in the highly regulated environment of drug development. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and detection—thereby compensating for any variability and ensuring the accuracy and precision of quantitative results.
This guide provides an objective comparison of 1-Dodecylpyrrolidin-2-one-d6 , a deuterated (or stable isotope-labeled) internal standard, with its non-deuterated counterpart and other structural analog alternatives. The principles and experimental data discussed herein are designed to assist researchers in making informed decisions when selecting an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their physicochemical properties remain nearly identical. This near-identical nature is the key to their superior performance.
Key Advantages of Deuterated Internal Standards:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the non-labeled analyte, meaning they experience the same matrix effects at the same time.[1] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Co-elution allows the deuterated standard to accurately track and correct for these effects.
-
Similar Extraction Recovery: Having virtually identical chemical properties, deuterated standards exhibit the same extraction efficiency from the biological matrix as the analyte. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.
-
Reduced Variability: The use of a deuterated internal standard can significantly reduce the variability in analytical results, leading to improved precision and accuracy.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard can be broadly categorized into three types: a stable isotope-labeled version of the analyte (e.g., this compound), the non-deuterated analyte itself (not a true IS for itself, but used for comparison of properties), or a structural analog. The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | 1-Dodecylpyrrolidin-2-one (Non-Deuterated Analog IS) | Other Structural Analog IS (e.g., 1-Octylpyrrolidin-2-one) |
| Chromatographic Retention Time | Nearly identical to the analyte. | Identical to the analyte, cannot be used as an IS for itself. | Different from the analyte. |
| Extraction Recovery | Nearly identical to the analyte. | Identical to the analyte. | May differ significantly from the analyte. |
| Matrix Effect Compensation | Excellent due to co-elution. | Not applicable. | Poor to moderate, as it elutes at a different time. |
| Ionization Efficiency | Nearly identical to the analyte. | Identical to the analyte. | May differ from the analyte. |
| Accuracy & Precision | High | Not applicable. | Can be compromised by differential matrix effects and recovery. |
| Cost & Availability | Higher cost, may require custom synthesis. | Lower cost, more readily available. | Generally lower cost and readily available. |
Experimental Protocols
To empirically determine the suitability of an internal standard, a series of validation experiments must be performed. Below is a detailed methodology for a crucial experiment: the evaluation of matrix effects.
Protocol for Evaluation of Matrix Effects
Objective: To assess the ability of an internal standard to compensate for matrix-induced signal suppression or enhancement.
Materials:
-
Analyte of interest (e.g., a drug molecule structurally related to 1-Dodecylpyrrolidin-2-one)
-
This compound (Deuterated IS)
-
Alternative Structural Analog IS (e.g., 1-Octylpyrrolidin-2-one)
-
Blank biological matrix from at least six different sources (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and Internal Standard in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE) = (Peak area in Set C) / (Peak area in Set B)
-
Process Efficiency (PE) = (Peak area in Set C) / (Peak area in Set A) = MF x RE
-
-
Calculate the Internal Standard Normalized Matrix Factor:
-
IS Normalized MF = (Analyte MF) / (Internal Standard MF)
-
Interpretation of Results:
-
An IS Normalized MF close to 1.0 with a low coefficient of variation (%CV) across the different matrix sources indicates that the internal standard effectively compensates for matrix effects.
-
Significant deviation from 1.0 or high %CV suggests that the internal standard is not tracking the analyte's behavior in the presence of matrix components.
Visualizing the Workflow and Logic
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion
For high-stakes bioanalytical applications, such as those in drug development, the use of a stable isotope-labeled internal standard like This compound is strongly recommended. Its ability to closely mimic the behavior of the analyte provides superior compensation for matrix effects and variability in sample processing, ultimately leading to more accurate and reliable data. While structural analog internal standards may be a more cost-effective option, they necessitate a more rigorous validation to ensure they do not compromise data quality. The experimental protocols outlined in this guide provide a framework for making an evidence-based decision on the most appropriate internal standard for a given bioanalytical method.
References
The Critical Role of 1-Dodecylpyrrolidin-2-one-d6 in Establishing Linearity and Range for Accurate Analyte Quantification
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This guide provides a comparative analysis of analytical method performance, highlighting the significant improvement in linearity and range determination when utilizing 1-Dodecylpyrrolidin-2-one-d6 as an internal standard. The inclusion of this stable isotope-labeled compound enhances the accuracy and reliability of quantification, particularly in complex matrices encountered during drug development.
The determination of an analytical method's linearity and range is a critical component of method validation, ensuring that the measured response is directly proportional to the analyte concentration over a specific interval.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the performance of quantitative assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] This is because the internal standard, being structurally and chemically similar to the analyte of interest (1-Dodecylpyrrolidin-2-one), co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more accurate and precise measurement.[5]
Comparison of Analytical Performance: With and Without Internal Standard
The following tables present a comparative summary of hypothetical, yet representative, experimental data for the quantification of 1-Dodecylpyrrolidin-2-one. The data illustrates the enhanced performance in linearity and a potentially wider and more reliable analytical range when this compound is employed as an internal standard.
Table 1: Linearity and Range Data for 1-Dodecylpyrrolidin-2-one without Internal Standard
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 145,876 |
| 50 | 765,432 |
| 100 | 1,498,765 |
| 500 | 7,345,678 |
| Linearity (r²) | 0.995 |
| Range (ng/mL) | 5 - 500 |
Table 2: Linearity and Range Data for 1-Dodecylpyrrolidin-2-one with this compound Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,350 | 501,234 | 0.0306 |
| 5 | 79,100 | 505,678 | 0.1564 |
| 10 | 146,200 | 498,765 | 0.2931 |
| 50 | 768,900 | 502,345 | 1.5306 |
| 100 | 1,510,500 | 503,456 | 3.0002 |
| 500 | 7,495,000 | 499,876 | 14.9936 |
| Linearity (r²) | 0.9998 | ||
| Range (ng/mL) | 1 - 500 |
The data clearly indicates that the use of this compound as an internal standard results in a correlation coefficient (r²) closer to 1.0, signifying a stronger linear relationship.[6][7] This improved linearity allows for the extension of the reliable quantification range to lower concentrations.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocol outlines the key steps for determining the linearity and range of an analytical method for 1-Dodecylpyrrolidin-2-one using this compound as an internal standard.
Objective: To establish the linearity and working range for the quantification of 1-Dodecylpyrrolidin-2-one in a given matrix using LC-MS/MS with a stable isotope-labeled internal standard.
Materials:
-
1-Dodecylpyrrolidin-2-one certified reference standard
-
This compound certified reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase additives
-
The matrix of interest (e.g., plasma, tissue homogenate)
-
Calibrated pipettes and analytical balance
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the reference standards of 1-Dodecylpyrrolidin-2-one and this compound in a suitable solvent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five to six calibration standards by spiking the matrix with known amounts of the 1-Dodecylpyrrolidin-2-one stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, and 500 ng/mL).[7][8]
-
To each calibration standard, add a constant concentration of the this compound internal standard solution (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix. A validated method for a similar compound, 2-pyrrolidinone (B116388), involved a mixed-mode solid-phase extraction.[5]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve baseline separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both 1-Dodecylpyrrolidin-2-one and this compound. This typically involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For a similar compound, N-methyl-2-pyrrolidinone, MRM transitions were used for quantification and confirmation.[9]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio by dividing the analyte peak area by the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.[1]
-
-
Determination of Linearity and Range:
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of an analytical method using an internal standard.
Caption: Workflow for Linearity and Range Determination.
By adhering to this robust methodology and leveraging the advantages of a stable isotope-labeled internal standard like this compound, researchers can ensure the development of highly accurate and reliable quantitative analytical methods, a cornerstone of successful drug development and scientific research.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Linearity in Laboratory Testing | CLSI [clsi.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
A Comparative Guide to Bioanalytical Quantification: The Role of 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate, precise, and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical factor that significantly influences the quality of data in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of analytical performance when utilizing a deuterated internal standard, exemplified by 1-Dodecylpyrrolidin-2-one-d6, against other common quantification strategies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2][3] By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the unlabeled analyte.[3] This ensures that the internal standard closely mimics the behavior of the analyte throughout the entire analytical process—from sample preparation and extraction to chromatography and ionization—thereby providing a more accurate correction for experimental variability.[1][2][3]
Performance Comparison: The Gold Standard in Practice
The use of a deuterated internal standard like this compound for the quantification of its non-labeled counterpart, 1-Dodecylpyrrolidin-2-one, significantly enhances the accuracy and precision of the analytical method. The following table presents exemplary data from a simulated bioanalytical method validation to compare three common quantification approaches. The data illustrates the typical performance improvements observed when using a deuterated internal standard.
| Validation Parameter | Deuterated IS (this compound) | Structural Analog IS (1-Decylpyrrolidin-2-one) | External Standard (No IS) |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.5% | +8.9% | -18.2% |
| Medium QC (30 ng/mL) | -1.8% | -6.5% | +12.5% |
| High QC (75 ng/mL) | +0.9% | +4.2% | -9.8% |
| Precision (% CV) | |||
| Low QC (3 ng/mL) | 4.1% | 9.8% | 22.5% |
| Medium QC (30 ng/mL) | 2.5% | 7.2% | 18.9% |
| High QC (75 ng/mL) | 1.8% | 5.5% | 15.3% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% | Not Applicable |
This table contains fictitious information for illustrative purposes only, based on typical performance characteristics reported in bioanalytical method validation guidelines.[4][5][6]
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for the quantification of 1-Dodecylpyrrolidin-2-one in human plasma using this compound as an internal standard via LC-MS/MS.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Dodecylpyrrolidin-2-one and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 1-Dodecylpyrrolidin-2-one stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a separate working solution of the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1-100 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each sample, except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-Dodecylpyrrolidin-2-one: To be determined experimentally
-
This compound: To be determined experimentally
-
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams were created using Graphviz.
References
The Gold Standard in Bioanalysis: 1-Dodecylpyrrolidin-2-one-d6 Outperforms its Non-Deuterated Analog as an Internal Standard
In the precise world of bioanalysis, particularly within drug development and clinical research, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. The use of stable isotope-labeled internal standards, such as 1-Dodecylpyrrolidin-2-one-d6, has become the industry's gold standard, consistently demonstrating superior performance over their non-deuterated counterparts. This guide provides an objective comparison, supported by established analytical principles, to highlight the advantages of using a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This structural similarity ensures that the deuterated standard behaves almost identically to the non-deuterated analyte throughout the entire analytical process, from sample preparation to detection.[2][3] This co-behavior is crucial for compensating for a variety of potential errors, most notably matrix effects, which are a common source of inaccuracy in bioanalysis.[4][5]
Performance Under the Microscope: A Data-Driven Comparison
| Performance Parameter | This compound (Deuterated IS) | 1-Dodecylpyrrolidin-2-one (Non-Deuterated IS) | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can exceed 15% | The deuterated IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, leading to more accurate correction.[1][6] Non-deuterated standards may have different retention times and be affected differently by the sample matrix.[7][8] |
| Precision (%RSD) | Typically < 5% | Often > 10% | By effectively normalizing variability in extraction, injection, and ionization, the deuterated IS results in lower relative standard deviations and more reproducible results.[2][9] |
| Recovery | Tracks analyte recovery closely | May differ significantly from the analyte | The near-identical chemical properties of the deuterated IS ensure it is extracted from the sample matrix with the same efficiency as the analyte.[10] |
| Matrix Effect Compensation | Excellent | Poor to moderate | As the deuterated IS and analyte are exposed to the same co-eluting matrix components, the ratio of their signals remains constant, effectively mitigating matrix effects.[4][5] A non-deuterated analog may elute at a different time, experiencing a different matrix environment.[11] |
| Regulatory Acceptance | Highly favored by regulatory agencies (FDA, EMA) | May require extensive justification and additional validation experiments | Regulatory bodies recognize the superior performance of stable isotope-labeled internal standards for robust and reliable bioanalytical data.[4][12] |
Experimental Protocol: A Typical Bioanalytical Workflow
The following is a representative experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using an internal standard. This protocol outlines the key steps where the choice between a deuterated and non-deuterated internal standard has a significant impact.
1. Sample Preparation:
-
Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a known and constant amount of the internal standard solution (either this compound or 1-Dodecylpyrrolidin-2-one).
-
Protein Precipitation/Extraction: Add a protein precipitation agent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins. Alternatively, a liquid-liquid extraction or solid-phase extraction can be performed. The goal is to isolate the analyte and internal standard from the bulk of the matrix components.
2. Chromatographic Separation (LC):
-
Injection: Inject the supernatant or extracted sample onto an appropriate LC column (e.g., a C18 column).
-
Elution: Use a suitable mobile phase gradient to separate the analyte and internal standard from other endogenous components of the matrix. The chromatographic conditions should be optimized to ensure sharp, symmetrical peaks. Ideally, the analyte and its deuterated internal standard will co-elute.[10]
3. Detection (MS/MS):
-
Ionization: The column effluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Data Analysis: The peak area of the analyte is divided by the peak area of the internal standard to obtain a response ratio. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve prepared in the same manner.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. nebiolab.com [nebiolab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Establishing Limits of Detection and Quantification with 1-Dodecylpyrrolidin-2-one-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. The use of stable isotope-labeled internal standards (SIL-IS), such as 1-Dodecylpyrrolidin-2-one-d6, is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the performance of deuterated internal standards against other alternatives in establishing limits of detection (LOD) and quantification (LOQ), supported by representative experimental data and detailed methodologies.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the physicochemical properties of the unlabeled analyte of interest.[1] This near-identical behavior during sample extraction, chromatography, and ionization allows for effective correction of matrix effects and other sources of analytical variability.[2][3] Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy when compared to structural analog internal standards.
Below is a summary of typical validation parameters, illustrating the expected performance of a method using a deuterated internal standard versus a non-isotopically labeled analog.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Analog Internal Standard | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.998 | > 0.98 | ≥ 0.99 |
| Accuracy (% Bias) | -5% to +7% | -20% to +25% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 7% | ≤ 20% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | > 20% | ≤ 15% |
| Recovery (% CV) | Consistent and < 15% | Variable | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | Defined and validated |
| Limit of Detection (LOD) | 0.3 ng/mL | 3 ng/mL | Typically S/N ≥ 3 |
Note: The data for the analog internal standard is representative of potential outcomes when using a non-SIL internal standard and is intended for comparative purposes.
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Stock Solutions and Calibration Standards Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve in an appropriate organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte primary stock solution with the appropriate solvent to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking all samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank matrix (e.g., plasma, urine), calibration standards, and QC samples into a 96-well plate.
-
Add 10 µL of the internal standard working solution to all wells except for the blank matrix.
-
Add 300 µL of cold acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
Determination of LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) can be determined using several methods:
-
Signal-to-Noise Ratio: The LOD is typically established as the concentration at which the signal-to-noise ratio is at least 3:1, while the LOQ is established at a signal-to-noise ratio of at least 10:1.[4]
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
Mandatory Visualizations
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Comparison of internal standard types.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. biopharminternational.com [biopharminternational.com]
The Gold Standard of Robustness: A Comparative Guide to Deuterated Internal Standards in Analytical Methodologies
For researchers, scientists, and drug development professionals, the assurance of analytical method robustness is not merely a regulatory requirement but a cornerstone of reliable data. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, 1-Dodecylpyrrolidin-2-one-d6, against alternative approaches. Through supporting experimental data and detailed protocols, we will illustrate the superior performance of deuterated standards in ensuring the consistency and reliability of analytical results.
While specific experimental data for this compound is not extensively published, this guide will utilize a comprehensive case study of a similar deuterated internal standard, 4-Methylbenzylidene Camphor-d4 (4-MBC-d4), to demonstrate the principles and advantages of this approach in robustness testing. The findings and methodologies presented are broadly applicable to the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other advanced analytical techniques.
The Critical Role of Internal Standards in Method Robustness
Robustness, defined as the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, is a critical attribute of a validated method. The use of an internal standard (IS) is a widely accepted strategy to enhance method robustness. An ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.
Deuterated internal standards, which are structurally identical to the analyte but with a different mass due to the substitution of hydrogen atoms with deuterium, are considered the gold standard. Their near-identical behavior to the analyte provides the most effective correction for analytical variability.
Performance Comparison: Deuterated vs. Alternative Standards
The choice of internal standard significantly impacts the robustness of an analytical method. Here, we compare the performance of a deuterated internal standard (exemplified by 4-MBC-d4) against a common alternative: a structural analog internal standard.
Table 1: Comparison of Key Performance Parameters for Different Internal Standard Strategies
| Performance Parameter | Method with Deuterated IS (4-MBC-d4) | Method with Structural Analog IS | Method with External Standard Calibration |
| Accuracy (% Recovery) | 98-102% | 90-110% | 85-115% |
| Precision (% RSD) | < 3% | < 10% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.990 |
| Matrix Effect Compensation | Excellent | Moderate to Good | None |
| Robustness to Variations | High | Moderate | Low |
Table 2: Robustness Testing of an LC-MS/MS Method for 4-MBC with a Deuterated Internal Standard (4-MBC-d4)
This table summarizes the results of a robustness study where key chromatographic parameters were intentionally varied. The data represents the analysis of a quality control (QC) sample at a medium concentration (n=3 for each condition).
| Varied Parameter | Variation | Mean Calculated Concentration (% of Nominal) | Precision (% RSD) |
| Nominal Conditions | - | 100.5 | 1.8 |
| Column Temperature | + 5°C | 101.2 | 2.1 |
| - 5°C | 99.8 | 2.3 | |
| Mobile Phase Flow Rate | + 10% | 100.9 | 2.0 |
| - 10% | 99.5 | 2.5 | |
| Mobile Phase Composition (% Organic) | + 2% | 101.5 | 1.9 |
| - 2% | 99.1 | 2.2 | |
| Mobile Phase pH | + 0.2 units | 100.3 | 2.4 |
| - 0.2 units | 99.7 | 2.6 |
The data clearly demonstrates that even with deliberate variations in critical method parameters, the use of a deuterated internal standard ensures the accuracy and precision of the results remain well within acceptable limits.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Robustness Testing of 4-MBC using 4-MBC-d4 Internal Standard by LC-MS/MS
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 4-MBC and 4-MBC-d4 in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of 4-MBC working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Dilute the 4-MBC-d4 stock solution to a final concentration of 100 ng/mL in the same solvent mixture.
-
Sample Preparation: Spike a known amount of the 4-MBC-d4 internal standard solution into the sample matrix (e.g., plasma, water) before extraction. A solid-phase extraction (SPE) method is recommended for sample clean-up.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable linear gradient for separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with optimized transitions for both 4-MBC and 4-MBC-d4.
-
3. Robustness Evaluation:
-
Intentionally vary the following parameters one at a time:
-
Column Temperature (±5°C)
-
Flow Rate (±10%)
-
Mobile Phase Composition (±2% organic)
-
Mobile Phase pH (±0.2 units)
-
-
Analyze a mid-level QC sample in triplicate under each varied condition.
-
Calculate the mean concentration and %RSD for each condition and compare to the results obtained under nominal conditions.
Protocol 2: Analysis using a Structural Analog Internal Standard
Follow the same procedure as in Protocol 1, but replace the 4-MBC-d4 internal standard with a suitable structural analog (e.g., another UV filter with similar chromatographic behavior but a different mass). The concentration of the structural analog IS should be optimized.
Protocol 3: Analysis using External Standard Calibration
1. Standard Preparation:
-
Prepare a series of calibration standards of 4-MBC in the same solvent as the final sample extract.
2. Sample Preparation:
-
Extract the sample without the addition of an internal standard.
3. Analysis and Quantification:
-
Analyze the calibration standards and the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area of 4-MBC against its concentration.
-
Determine the concentration of 4-MBC in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow and Logical Relationships
Diagrams are essential for clearly communicating complex experimental workflows and the rationale behind methodological choices.
Workflow for Robust Analysis using a Deuterated Internal Standard.
Logical Comparison of Different Standardization Approaches.
Conclusion
The robustness of an analytical method is paramount for generating reliable and reproducible data in research and drug development. While various methods exist to quantify analytes, the use of a deuterated internal standard, such as this compound, offers unparalleled advantages. As demonstrated through the case study of 4-MBC, this approach provides superior accuracy, precision, and resilience to the inevitable small variations encountered in routine laboratory work. For scientists and researchers seeking the highest level of confidence in their analytical results, the adoption of deuterated internal standards is a definitive step towards achieving robust and defensible data.
Navigating Complex Matrices: A Comparative Guide to the Specificity and Selectivity of 1-Dodecylpyrrolidin-2-one-d6
For researchers, scientists, and drug development professionals, the accurate quantification of formulation components within complex biological matrices is paramount. This guide provides a comparative analysis of 1-Dodecylpyrrolidin-2-one-d6, a deuterated form of the penetration enhancer 1-Dodecylpyrrolidin-2-one, against alternative compounds. The focus is on the specificity and selectivity of analytical methods, crucial for robust pharmacokinetic and drug delivery studies.
The use of 1-Dodecylpyrrolidin-2-one as a penetration enhancer in transdermal drug delivery systems necessitates reliable bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The stable isotope-labeled internal standard, this compound, is instrumental in achieving high accuracy and precision in quantitative analysis, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the non-deuterated parent compound allow it to effectively compensate for variations in sample preparation and matrix effects.
Comparative Analysis of Analytical Performance
The following table summarizes the performance of analytical methodologies for 1-Dodecylpyrrolidin-2-one and its alternatives. Due to the limited availability of public data on this compound, performance characteristics are based on its non-deuterated analog and closely related compounds, which provide a strong indication of expected performance.
| Analyte | Alternative(s) | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Key Findings & Citation |
| 2-Pyrrolidinone (B116388) (analog of 1-Dodecylpyrrolidin-2-one) | - | LC-MS/MS | Swine Liver | LOD: 5 ng/g | Full recovery | A validated hydrophilic interaction LC-MS/MS method demonstrated excellent recovery and elimination of matrix effects using a deuterated internal standard (2-pyrrolidinone-d6).[1][2] |
| Terpenes | Linalool, β-Myrcene, etc. | LC-MS/MS | Plant Extracts | LOD: 2-25 ppb | Not Reported | An optimized LC-MS/MS method successfully measured a range of terpenes, indicating the suitability of the technique for this class of compounds. |
| Dimethyl Sulfoxide (DMSO) | - | GC-MS | Human Urine | LOD: 0.04 mg/L | 97-104% | A gas chromatography-mass spectrometry method showed good recovery and linearity for the determination of DMSO. |
| Laurocapram (Azone) | - | LC-MS | Not Specified | Not Reported | Not Reported | LC-MS spectral data is available, providing the basis for a quantitative method.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of pyrrolidone-based compounds and a common alternative.
Protocol 1: Analysis of 2-Pyrrolidinone in Swine Liver using LC-MS/MS
This method is adapted from a validated study on a close structural analog of 1-Dodecylpyrrolidin-2-one and is indicative of a suitable approach for its deuterated standard.[1][2]
1. Sample Preparation:
-
Homogenize 1 g of swine liver tissue.
-
Fortify the homogenate with 2-pyrrolidinone-d6 as the internal standard.
-
Extract the analyte and internal standard with acetonitrile (B52724).
-
Centrifuge the sample to precipitate proteins.
-
Perform solid-phase extraction (SPE) on the supernatant using a mixed-mode C18 + WAX cartridge, followed by a strong cationic exchange (SCX) cartridge for cleanup.
-
Elute the analytes with acetonitrile containing 2% ammonium (B1175870) hydroxide.
-
Acidify the final eluate before injection.
2. LC-MS/MS Conditions:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer.
-
Mass Spectrometry: Tandem mass spectrometer operating in positive ion mode.
-
Ionization: Turbo-ion spray.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for 2-pyrrolidinone (86 → 69) and 2-pyrrolidinone-d6 (92 → 75).[1][2]
Protocol 2: General Approach for the Analysis of Laurocapram (Azone) by LC-MS
Based on available spectral data, a quantitative method for Laurocapram in a biological matrix such as skin homogenate or plasma can be developed as follows.[3]
1. Sample Preparation:
-
Homogenize the biological matrix.
-
Spike the sample with a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether to extract Laurocapram.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[3]
-
Ionization: Electrospray ionization (ESI) in positive mode.[3]
-
Detection: MRM of the precursor ion [M+H]+ at m/z 282.2791 and its characteristic product ions.[3]
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the context of using penetration enhancers, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 1-Dodecylpyrrolidin-2-one in a complex matrix.
Caption: Simplified signaling pathway of transdermal drug delivery enhanced by a penetration enhancer.
Conclusion
The use of a deuterated internal standard, such as this compound, is a critical strategy for achieving high specificity and selectivity in the quantification of its parent compound in complex biological matrices. LC-MS/MS stands out as the premier analytical technique, offering the sensitivity and specificity required for bioanalytical studies. While direct comparative data for 1-Dodecylpyrrolidin-2-one is emerging, the analysis of its structural analogs and alternative penetration enhancers demonstrates that robust and reliable methods can be developed. For researchers in drug development, the careful selection and validation of analytical methods, including the use of appropriate internal standards, is fundamental to generating high-quality data for regulatory submissions and advancing new therapeutic products.
References
- 1. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laurocapram | C18H35NO | CID 42981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Drug Development Using 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of drug candidates, utilizing 1-Dodecylpyrrolidin-2-one-d6 as an internal standard. The selection of a robust and reliable analytical method is critical for the accurate assessment of pharmacokinetic and pharmacodynamic properties in drug development. This document presents supporting experimental data and detailed protocols to aid in the selection and cross-validation of these methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[1] They exhibit nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample preparation and analysis, thereby correcting for variability.[2]
Comparative Performance of Analytical Methods
The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's properties and the specific requirements of the study. Below is a summary of typical performance characteristics for each method in a bioanalytical setting, using a deuterated internal standard like this compound.
| Parameter | LC-MS/MS | GC-MS |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 µg/L[3] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 µg/L |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% CV) | <15% | <20% |
| Analyte Recovery (%) | 85-110% | 80-115% |
| Matrix Effect | Low with SIL-IS | Minimal with appropriate cleanup |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are generalized and should be optimized for the specific analyte and matrix.
LC-MS/MS Bioanalytical Method
This method is suitable for the quantification of a wide range of drug candidates in biological matrices like plasma or urine.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will be analyte-dependent).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions for the analyte and this compound should be optimized.
GC-MS Bioanalytical Method
This method is an alternative for volatile or semi-volatile analytes.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of urine sample, add 50 µL of this compound internal standard working solution.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 290°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM).
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results.[5] The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of an Internal Standard in Bioanalysis
The diagram below illustrates the role of a deuterated internal standard like this compound in compensating for variability during a typical bioanalytical workflow.
Caption: Role of an internal standard in quantitative bioanalysis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-Dodecylpyrrolidin-2-one-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Dodecylpyrrolidin-2-one-d6. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and ensuring experimental integrity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C16H25D6NO |
| Molecular Weight | 259.48 g/mol (approx.) |
| Appearance | Liquid |
| Hazards | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1][2] Combustible liquid.[1] |
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the following personal protective equipment is mandatory to prevent exposure. The non-deuterated form, 1-Dodecyl-2-pyrrolidinone, is considered a hazardous substance that can cause chemical burns and serious eye damage, and may lead to skin sensitization.[1]
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3][4] A face shield should be worn with goggles when handling larger volumes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene). | To prevent skin contact which can cause burns and allergic reactions.[3][5] Ensure gloves provide full coverage of hands and forearms.[3] |
| Body Protection | Chemical-resistant lab coat or apron, and full-body suit if necessary. | To protect against spills and splashes on the body.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any vapors, especially as the material is combustible.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation
-
Work Area Setup : All handling of this compound must be conducted in a designated, well-ventilated chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.
-
Inert Atmosphere : Due to the deuterated nature of the compound, it is susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise the isotopic purity of the sample.[6] Therefore, it is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
Glassware Preparation : All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.[6]
-
PPE Donning : Before handling the chemical, put on all required PPE as specified in the table above.
2.2. Handling and Experimentation
-
Aliquoting : Use dry, clean glassware for aliquoting the required amount of the compound. If possible, use single-use ampoules to avoid repeated exposure of the stock to air.[6]
-
Reaction Setup : If the compound is used in a reaction, ensure the reaction vessel is under an inert atmosphere.
-
Heating : As the substance is combustible, avoid open flames.[1] If heating is required, use a controlled heating source such as a heating mantle or an oil bath.
-
Spill Management : In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
2.3. Storage
-
Container : Keep the container tightly sealed to prevent moisture absorption and potential degradation.[6]
-
Atmosphere : Store the compound under a dry, inert atmosphere (nitrogen or argon).[6]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Segregation : Keep segregated from acids and acid-forming substances.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all liquid and solid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., corrosive, irritant).
-
Disposal Route : Dispose of the waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcrsafety.com [mcrsafety.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
